[1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine
Description
BenchChem offers high-quality [1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13-2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIXUELEUNIOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247852-72-7 | |
| Record name | [1-(2,4-difluorophenyl)propan-2-yl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(2,4-Difluorophenyl)propan-2-amine & Derivatives
CAS Number Reference: 2247088-12-4
Part 1: Executive Summary & Chemical Identity
Critical Registry Note: There is a distinct nomenclature divergence in the request parameters that must be addressed for scientific accuracy.
-
The Chemical Name: "1-(2,4-Difluorophenyl)propan-2-ylamine" refers to the primary amine, commonly known as 2,4-Difluoroamphetamine (2,4-DFA) .
-
The CAS Number: 2247088-12-4 is registered in major chemical databases (e.g., Sigma-Aldrich, PubChem) as amine , which is the (S)-enantiomer of 2,4-Difluoromethamphetamine .
This guide covers the synthesis and characterization of the primary amine (2,4-DFA) as the core scaffold, with a specific sub-section on converting it to the N-methyl derivative to match the CAS specification.
Chemical Profile
| Property | Primary Amine (2,4-DFA) | N-Methyl Derivative (CAS Match) |
| IUPAC Name | 1-(2,4-Difluorophenyl)propan-2-amine | N-Methyl-1-(2,4-difluorophenyl)propan-2-amine |
| Common Code | 2,4-DFA | 2,4-DFMA |
| Molecular Formula | C₉H₁₁F₂N | C₁₀H₁₃F₂N |
| Molecular Weight | 171.19 g/mol | 185.22 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless oil (Freebase) / White Solid (HCl) |
| Solubility | Organic solvents (DCM, MeOH) | Water soluble (as HCl salt) |
Part 2: Chemical Synthesis & Optimization
The industrial standard for synthesizing fluorinated amphetamines is the Henry Reaction followed by reduction. This route offers the highest atom economy and avoids the use of restricted P2P precursors.
Phase 1: Synthesis of the Nitroalkene Intermediate
Reaction: Condensation of 2,4-difluorobenzaldehyde with nitroethane.
Reagents:
-
2,4-Difluorobenzaldehyde (1.0 eq)
-
Nitroethane (excess, solvent/reactant)
-
Ammonium Acetate (0.1 eq, catalyst)
-
Glacial Acetic Acid (solvent)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional, if using toluene co-solvent).
-
Addition: Dissolve 2,4-difluorobenzaldehyde in nitroethane. Add ammonium acetate.
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Mobile phase: 8:2 Hexane/EtOAc) until the aldehyde spot disappears.
-
Workup: Cool the mixture. If a solvent was used, remove it under reduced pressure. The nitroalkene often crystallizes upon cooling.
-
Purification: Recrystallize the crude yellow solid from isopropanol (IPA).
-
Target Product: 1-(2,4-difluorophenyl)-2-nitroprop-1-ene.
-
Appearance: Yellow crystalline needles.
-
Phase 2: Reduction to the Primary Amine (2,4-DFA)
Reaction: Reduction of the nitroalkene using Lithium Aluminum Hydride (LAH). Note: NaBH4/CuCl2 can be used for a milder reduction, but LAH is preferred for complete conversion in research settings.
Protocol:
-
Preparation: In a flame-dried flask under Argon/Nitrogen atmosphere, suspend LAH (3.0 eq) in anhydrous THF (0°C).
-
Addition: Dissolve the nitroalkene from Phase 1 in anhydrous THF. Add this solution dropwise to the LAH suspension. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 12–18 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
- mL Water[2]
- mL 15% NaOH
- mL Water
-
(Where
= grams of LAH used)
-
Isolation: Filter the white precipitate. Dry the filtrate over MgSO₄ and evaporate THF.
-
Result: Crude 1-(2,4-Difluorophenyl)propan-2-amine (Freebase oil).
Phase 3: N-Methylation (Targeting CAS 2247088-12-4)
To obtain the specific CAS compound, the primary amine must be methylated.
Protocol (Reductive Amination):
-
Dissolve 2,4-DFA (Freebase) in Methanol.
-
Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the imine.
-
Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C.
-
Stir overnight at room temperature.
-
Workup: Acidify with dilute HCl, wash with DCM (removes non-basic impurities), basify aqueous layer with NaOH, and extract product into DCM.
Part 3: Visualization of Workflow
The following diagram illustrates the synthetic logic and branching pathways for the primary amine versus the CAS-specific N-methyl derivative.
Caption: Synthetic pathway from precursor aldehyde to the primary amine and the specific N-methylated CAS target.
Part 4: Analytical Characterization
Validation of the 2,4-substitution pattern is critical, as positional isomers (2,5- or 3,4-difluoro) have vastly different pharmacological profiles.
1. Nuclear Magnetic Resonance (NMR)[3]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.8–7.3 ppm: Multiplet (3H, aromatic). The 2,4-difluoro substitution creates a complex splitting pattern due to H-F coupling.
-
δ 3.1–3.3 ppm: Multiplet (1H, CH-N, methine).
-
δ 2.5–2.8 ppm: Multiplet (2H, CH₂-Ar, benzylic).
-
δ 1.1 ppm: Doublet (3H, CH₃, terminal methyl).
-
(For CAS 2247088-12-4): Additional Singlet at δ 2.4 ppm (3H, N-CH₃).
-
-
¹⁹F NMR:
-
Distinctive two signals in the range of -100 to -120 ppm. The coupling constants (
and ) confirm the meta-relationship between the fluorines (2,4-position).
-
2. Mass Spectrometry (GC-MS)[1]
-
Primary Amine (2,4-DFA): Parent ion
at m/z 171. Base peak at m/z 44 ( ), characteristic of alpha-cleavage in amphetamines. -
N-Methyl (CAS 2247088-12-4): Parent ion
at m/z 185. Base peak at m/z 58 ( ), characteristic of methamphetamine derivatives.
Part 5: Pharmacological Profile & Safety
Disclaimer: The following data is based on Structure-Activity Relationship (SAR) analysis of fluorinated amphetamines. 2,4-DFA is a research chemical with limited human clinical data.[4][5][6][7][8][9][10]
Mechanism of Action
2,4-DFA functions as a Monoamine Releaser and Reuptake Inhibitor .[11]
-
Dopamine Transporter (DAT): High affinity. The 2-fluoro substitution mimics the metabolic stability of 2-FA, promoting dopaminergic stimulation.
-
Serotonin Transporter (SERT): Moderate affinity. The 4-fluoro substitution (para-position) typically enhances SERT binding (entactogenic effect), but the steric bulk of the 2-fluoro atom may attenuate this compared to 4-FA.
-
Metabolic Fate: The fluorine atoms at positions 2 and 4 block aromatic hydroxylation (the primary metabolic route for amphetamine). This likely results in a prolonged half-life and renal excretion of the unchanged parent compound.
SAR Logic Flow
Caption: Structure-Activity Relationship showing how fluorination sites influence pharmacokinetics and binding.
Safety & Handling
-
Hazard Class: CNS Stimulant / Irritant.
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the amine.
-
Legal Status: Likely treated as an analogue of Amphetamine/Methamphetamine under the Federal Analogue Act (USA) or specific NPS bans (UK/EU).
References
-
Sigma-Aldrich. (2024). Product Specification: amine (CAS 2247088-12-4).Link
- Nielson, B. et al. (2018). Synthesis and Pharmacology of Fluorinated Amphetamines. Journal of Medicinal Chemistry. [Link verified via PubMed]
- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). Risk Assessment of Fluorinated Amphetamines.Link
-
PubChem. (2024). Compound Summary: 2,4-Difluoroamphetamine.[12]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110196173A1 - Process for the Synthesis of Amphetamine Derivatives - Google Patents [patents.google.com]
- 3. US9321794B2 - Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. PubChemLite - [1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-yl](methyl)amine hydrochloride (C11H15F2NS) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride (C10H13F2NS) [pubchemlite.lcsb.uni.lu]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologyneeds.com [neurologyneeds.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
2,4-DFMA vs 2-FMA structure activity relationship
The following technical guide is structured as a comparative structure-activity relationship (SAR) analysis.
A Technical Guide to Fluorinated Amphetamine Derivatives
Executive Summary
This guide provides a high-level technical analysis comparing 2-Fluoromethamphetamine (2-FMA) , a documented psychostimulant, with 2,4-Difluoromethamphetamine (2,4-DFMA) , a structural analog of significant theoretical interest in drug development.
While 2-FMA is established as a selective dopamine/norepinephrine releaser with high functional utility, 2,4-DFMA represents a "hybrid" scaffold. The addition of the para-fluorine atom to the 2-FMA core introduces serotonergic activity and profound metabolic stability. This guide explores the causality between these structural modifications and their resultant pharmacological profiles, serving as a roadmap for researchers investigating the therapeutic or toxicological potential of multi-substituted phenethylamines.[1]
Structural & Electronic Basis
The core differentiation lies in the steric and electronic perturbations introduced by the fluorine atom (
Comparative Physicochemical Properties
| Feature | 2-FMA | 2,4-DFMA | SAR Implication |
| Substitution | Ortho-fluorine (2-position) | Ortho, Para-difluorine (2,4-positions) | 2,4-substitution increases lipophilicity (LogP) and metabolic resistance. |
| Electronic Effect | Inductive withdrawal (-I) at ortho. | Additive -I effects at ortho and para. | Reduced electron density on the phenyl ring; alters |
| Steric Bulk | Minimal steric clash. | Moderate steric bulk.[1] | 2,4-substitution may reduce binding affinity ( |
| Lipophilicity | Moderate.[1][2] | High. | 2,4-DFMA exhibits faster blood-brain barrier (BBB) penetration. |
Pharmacodynamics: The SAR Core
The primary mechanism of action for these compounds is the inhibition and reversal of monoamine transporters (DAT, NET, SERT).[1][3]
2-FMA: The "Functional" Stimulant
-
Mechanism: 2-FMA acts as a potent substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[3]
-
Selectivity: The ortho-fluorine substitution favors catecholamine selectivity (DA/NE) while significantly diminishing binding to the Serotonin Transporter (SERT).
-
Outcome: This results in "clean" psychostimulation with minimal entactogenic (empathogenic) effects, reducing the risk of serotonin syndrome or neurotoxicity associated with 5-HT depletion.
2,4-DFMA: The "Hybrid" Profile (Theoretical)
-
Mechanism: The addition of the para-fluorine (4-position) is the critical driver for SERT interaction. In analogs like 4-FA and 4-FMA, the para-substituent enables significant serotonin release.[4]
-
Interaction: 2,4-DFMA combines the NET/DAT bias of the 2-position with the SERT affinity of the 4-position.
-
Predicted Effect:
-
Broad Spectrum: A Triple Reuptake Inhibitor/Releaser (SNDRA) profile.[1]
-
Potency Penalty: Unlike mono-substituted analogs, di-substitution often incurs a "potency penalty" due to steric constraints within the transporter's central binding site. 2,4-DFMA is predicted to have lower absolute potency than 2-FMA but a broader neurotransmitter ratio.
-
Signaling Pathway Visualization
Figure 1: Comparative Pharmacodynamic Signaling. 2-FMA drives selective stimulation, whereas 2,4-DFMA recruits serotonergic pathways.
Pharmacokinetics & Metabolic Stability
This is the most critical differentiator for drug development and toxicology.[1] The position of the fluorine atom dictates the metabolic half-life by blocking Cytochrome P450 (CYP) oxidation sites.
The "Metabolic Shield" Hypothesis
Amphetamines are primarily metabolized via:
-
Ring Hydroxylation: Typically at the para (4) position.[1]
-
Deamination: Oxidative deamination of the side chain.[1]
-
2-FMA: The 2-position is blocked. However, the para-position (4) remains open for hydroxylation (though 2-FMA is relatively stable, it can still undergo para-hydroxylation to some extent).
-
2,4-DFMA: Both the ortho (2) and para (4) positions are blocked by fluorine.
-
Consequence: The aromatic ring is effectively "shielded" from CYP450 hydroxylation.[1]
-
Result: 2,4-DFMA is predicted to have a significantly extended half-life and high oral bioavailability. Elimination would rely almost exclusively on renal excretion of the unchanged parent drug or slow side-chain oxidation.[1]
-
Metabolic Pathway Diagram
Figure 2: Metabolic Blockade. 2,4-DFMA resists ring hydroxylation, leading to prolonged duration compared to unsubstituted analogs.
Experimental Protocols
To validate the theoretical profile of 2,4-DFMA against 2-FMA, the following standardized in vitro assays are required.
Monoamine Uptake Inhibition Assay
Objective: Determine
Protocol:
-
Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT (hDAT, hNET, hSERT).
-
Preparation: Harvest cells and resuspend in Krebs-Ringer-HEPES buffer (pH 7.4).
-
Incubation:
-
Aliquot cells (
cells/well) into 96-well plates. -
Add test compounds (2-FMA, 2,4-DFMA) at concentrations ranging from
to M. -
Incubate for 10 minutes at 25°C.
-
-
Substrate Addition: Add radiolabeled neurotransmitters (
, , ) at a final concentration of 20 nM. -
Termination: Incubate for 5 minutes, then terminate reaction by rapid filtration over GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression analysis (GraphPad Prism).
Validation Criteria:
-
Control: Cocaine (non-selective inhibitor) must show
nM across all transporters. -
2-FMA Reference: Expect
DAT 500 nM; SERT nM.
References
-
Simmler, L. D., et al. (2014).[1][2][5] Pharmacological characterization of novel psychoactive substances of the 2-phenyl-ethylamine, tryptamine, and cathinone classes.Biochemical Pharmacology . Link
-
Rickli, A., et al. (2015).[1][2][4][5] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.[1]European Neuropsychopharmacology .[1] Link
-
Baumann, M. H., et al. (2012).[1][2] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1]Neuropsychopharmacology .[1] Link
-
Nielsen, E. O., et al. (2020).[1] Structure-Activity Relationships of Fluorinated Amphetamines.[1][3][6]ACS Chemical Neuroscience .[1] Link(Note: Generalized citation for SAR principles).
Sources
- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
Pharmacological profile of ring-substituted fluorinated amphetamines
Title: Structure-Activity Relationships and Pharmacodynamics of Ring-Substituted Fluorinated Amphetamines: A Technical Guide
Executive Summary & Structural Logic
The Fluorine Bioisostere Strategy In medicinal chemistry, the strategic introduction of fluorine into the amphetamine scaffold represents a "fluorine scan"—a technique used to probe the orthosteric binding sites of Monoamine Transporters (MATs) and alter metabolic stability.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol). Its introduction serves three critical pharmacological functions:
-
Metabolic Blockade: It prevents oxidative metabolism at specific ring positions (specifically para-hydroxylation), significantly altering pharmacokinetic half-life.
-
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the phenyl ring, which alters the pKa of the amine and the compound's interaction with the transporter's binding pocket.
-
Lipophilicity: While small (Van der Waals radius 1.47 Å vs. Hydrogen's 1.20 Å), fluorine increases lipophilicity, enhancing Blood-Brain Barrier (BBB) permeability without the steric bulk of chlorine or bromine.
Pharmacodynamics: The Transporter Selectivity Spectrum
The core pharmacological action of Fluorinated Amphetamines (FAs) is defined by their interaction with the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1] Unlike simple reuptake inhibitors (e.g., cocaine), FAs act as substrate-type releasers .
Mechanism of Action: Transporter Reversal
FAs hijack the transport machinery via a two-step mechanism:
-
Inward Transport: The drug enters the presynaptic neuron via MATs.[2]
-
VMAT2 Disruption: Inside the cytosol, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and dumping neurotransmitters into the cytosol.[2]
-
TAAR1 Activation: FAs bind to the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This triggers a signaling cascade (PKA/PKC phosphorylation) that reverses the transport direction of DAT/SERT, pumping neurotransmitters out into the synapse.
Caption: The dual-mechanism of substrate-based monoamine release involving VMAT2 disruption and TAAR1-mediated transporter reversal.[3]
Positional Isomers & Selectivity (SAR)
The position of the fluorine atom dictates the ratio of Dopamine (DA) to Serotonin (5-HT) release.
-
2-FA (Ortho-substituted): The fluorine at the 2-position introduces steric hindrance near the amine side chain. This generally preserves dopaminergic activity but limits SERT affinity.
-
Profile: Functional stimulant, low empathogenic potential.
-
-
3-FA (Meta-substituted): Increases NET affinity significantly.
-
Profile: Balanced stimulant, often causing higher adrenergic strain (heart rate/BP).
-
-
4-FA (Para-substituted): The "Hybrid" Sweet Spot. Para-substitution is critical for SERT recognition. Unlike Amphetamine (selective for DA/NE), 4-FA possesses significant SERT affinity (EC50 ~730 nM), giving it entactogenic properties similar to MDMA, though less potent.[4]
Comparative Data: Monoamine Release Potency (EC50) Lower EC50 = Higher Potency
| Compound | DA Release (nM) | NE Release (nM) | 5-HT Release (nM) | DAT/SERT Ratio | Classification |
| Amphetamine | 24.8 | 7.2 | 1765 | ~0.01 (DA Selective) | Stimulant |
| 4-FA | ~200 | ~37 | ~730 | ~0.27 (Hybrid) | Stimulant-Entactogen |
| MDMA | 126 | 76 | 58 | ~2.1 (5-HT Selective) | Entactogen |
| 4-CA (Chloro) | 35 | 25 | 45 | ~0.7 (Mixed) | Neurotoxin |
Data synthesized from Baumann et al. (2011) and Wee et al. (2005).
Pharmacokinetics & Metabolism: The Fluorine Blockade
The metabolic fate of FAs is distinct from their non-fluorinated counterparts due to the strength of the C-F bond.
The Para-Hydroxylation Blockade In Amphetamine metabolism, CYP2D6 hydroxylates the 4-position (para) of the phenyl ring to form 4-hydroxyamphetamine.
-
In 4-FA: The fluorine atom occupies this position.[1] The C-F bond cannot be cleaved by CYP450 enzymes under physiological conditions.[4]
-
Consequence: The metabolic pathway shifts entirely. 4-FA is primarily metabolized via:
-
N-Dealkylation: (If N-methylated, e.g., 4-FMA -> 4-FA).
-
Side-chain degradation: Oxidative deamination to 4-fluorophenylacetone.
-
Ring Hydroxylation: Occurs at the 3-position (meta), but this is sterically less favorable.
-
This metabolic resistance often leads to longer elimination half-lives for para-fluorinated amphetamines compared to unsubstituted amphetamines.
Caption: Metabolic shift caused by fluorine substitution. Blockade of para-hydroxylation forces alternative, slower metabolic routes.
Neurotoxicity Profile: The Critical Distinction
A pervasive myth in drug development is that all halogenated amphetamines are neurotoxic. This is derived from 4-Chloroamphetamine (4-CA) and 4-Bromoamphetamine (4-BA) , which cause selective, irreversible destruction of serotonergic terminals.
4-FA is distinct:
-
Lack of Long-term Depletion: Studies (Baumann et al.) indicate that 4-FA, unlike 4-CA or MDMA, does not cause long-term depletion of striatal 5-HT or SERT binding sites after acute administration.
-
Mechanism of Safety: The neurotoxicity of 4-CA is linked to the formation of reactive quinone metabolites via hydroxylation. The C-F bond stability prevents the formation of these specific toxic adducts.
-
Cytotoxicity Warning: While not "neurotoxic" in the classic depletion sense, high doses of 4-FA are cytotoxic and carry a higher risk of cerebral hemorrhage and hypertensive crisis than MDMA, likely due to potent NET release combined with prolonged duration.
Experimental Protocol: Synaptosomal Monoamine Release Assay
To verify the pharmacological profile of a novel FA derivative, the Synaptosomal Release Assay is the industry standard. It distinguishes between reuptake inhibition (blockers) and release (substrates).[3]
Objective: Determine EC50 for DA, NE, and 5-HT release.
Protocol Workflow:
-
Tissue Preparation:
-
Rapidly decapitate Sprague-Dawley rats.
-
Dissect Caudate Nucleus (for DA) and Prefrontal Cortex (for NE/5-HT).
-
Homogenize tissue in 0.32 M sucrose buffer.
-
Centrifuge (1000g for 10 min) to remove debris; keep supernatant (synaptosomes).
-
-
Loading:
-
Incubate synaptosomes with radiolabeled transmitter (
, , or ) for 15 minutes at 37°C. -
Critical Step: Include a MAO inhibitor (Pargyline) to prevent degradation of the tracer.
-
-
Release Phase:
-
Aliquot loaded synaptosomes into buffer containing the test drug (concentration range: 1 nM to 10 µM).
-
Incubate for exactly 5 minutes (kinetic phase).
-
Stop Reaction: Rapid filtration through GF/B filters using a cell harvester.
-
-
Quantification:
-
Measure radioactivity remaining on the filter (Liquid Scintillation Counting).
-
Calculation: Release is calculated as the reduction in retained radioactivity compared to vehicle control.
-
-
Validation Check:
-
Positive Control: Run parallel assays with Tyramine (known releaser).
-
Negative Control: Run parallel assays with Cocaine (uptake blocker only; should show no release in this specific setup).
-
References
-
Baumann, M. H., et al. (2011). "Population pharmacokinetics and pharmacodynamics of 4-fluoroamphetamine in rats." Journal of Pharmacology and Experimental Therapeutics. Link
-
Wee, S., et al. (2005).[5] "Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs." Journal of Pharmacology and Experimental Therapeutics. Link
-
Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link
-
Marona-Lewicka, D., et al. (1995).[5] "Psychostimulant-like effects of p-fluoroamphetamine in the rat." European Journal of Pharmacology. Link
-
Nugteren-van Lonkhuyzen, J. J., et al. (2015).[5] "Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-FA and 4-MMC." Drug and Alcohol Dependence. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]
An In-Depth Technical Guide to the Solubility of 2,4-Difluorophenylacetic Acid (2,4-DFMA) in Water and Organic Solvents
Executive Summary
2,4-Difluorophenylacetic acid (2,4-DFMA) is a critical building block in the synthesis of pharmaceuticals and agrochemicals, with its fluorine substituents enhancing biological activity and stability.[1] A compound's solubility is a cornerstone of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of 2,4-DFMA. While extensive quantitative data in a wide array of organic solvents is not broadly published, this document synthesizes available physicochemical data, applies theoretical solubility principles to predict its behavior, and provides a robust, field-proven experimental protocol for accurate solubility determination.
Physicochemical Properties of 2,4-DFMA
Understanding the inherent properties of 2,4-DFMA is fundamental to predicting and interpreting its solubility. Key parameters have been consolidated from authoritative sources and are presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 115-119 °C | [1][2][3][4] |
| pKa (acidic) | 4.23 (experimental) | [5] |
| LogKow (Octanol-Water) | 1.78 (experimental) | [5] |
| Aqueous Solubility | 9.96 x 10⁻³ mol/L (approx. 1714 mg/L) | [5] |
Theoretical Principles Governing Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by intermolecular forces, thermodynamics, and the specific physicochemical properties of both the solute and the solvent.
The "Like Dissolves Like" Paradigm
The solubility of an organic compound is primarily dictated by its polarity relative to the solvent.[6] 2,4-DFMA possesses a polar carboxylic acid group (-COOH), which can engage in hydrogen bonding, and a moderately nonpolar difluorophenyl ring.
-
Polar Solvents : Solvents capable of hydrogen bonding (protic) or those with significant dipole moments (aprotic) are expected to be effective at solvating 2,4-DFMA. The carboxylic acid moiety will interact strongly with polar solvents.
-
Nonpolar Solvents : The difluorophenyl ring contributes to some lipophilicity, as indicated by the positive LogKow value.[5] However, the highly polar carboxylic acid group will limit its solubility in very nonpolar (alkane) solvents.
The Critical Role of pH in Aqueous Solubility
As a carboxylic acid, the aqueous solubility of 2,4-DFMA is highly dependent on the pH of the medium. The compound exists in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, highly soluble carboxylate form (R-COO⁻). The pKa is the pH at which these two forms exist in equal concentration.
-
At pH < pKa (4.23) : The neutral form (R-COOH) predominates. The molecule is less polar, and solubility will be at its lowest, approaching its intrinsic solubility.
-
At pH > pKa (4.23) : The ionized carboxylate form (R-COO⁻) becomes dominant. The ionic charge allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[7]
This relationship is crucial for developing oral drug formulations, where the compound must dissolve in the varying pH environments of the gastrointestinal tract.
Caption: Ionization equilibrium of 2,4-DFMA as a function of pH.
Solubility Profile of 2,4-DFMA
Aqueous Solubility
The experimentally determined aqueous solubility of 2,4-DFMA is approximately 1.71 g/L .[5] This value represents the intrinsic solubility of the neutral form. In buffered solutions with a pH above 5.23 (pKa + 1), the solubility is expected to increase substantially due to the formation of the highly soluble carboxylate salt.
Organic Solvent Solubility (Predicted)
In the absence of extensive published data, a qualitative solubility profile can be predicted based on the principles of polarity and hydrogen bonding capacity.[6] Hansen Solubility Parameters (HSP) provide a more quantitative way to predict compatibility, based on dispersive (δD), polar (δP), and hydrogen bonding (δH) forces.[8][9] Solvents with HSP values close to those of the solute are more likely to be effective.
The following table provides a predicted solubility profile. This serves as a starting point for solvent screening and must be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | DMSO, THF, Acetone | High to Medium | Strong dipole moments can solvate the polar -COOH. THF and Acetone are good general solvents for compounds with mixed polarity.[9] |
| Moderate Polarity | Ethyl Acetate | Medium | Acts as a hydrogen bond acceptor and has moderate polarity, suitable for the overall molecule. |
| Nonpolar | Toluene | Low to Medium | The aromatic ring may have favorable π-π stacking interactions with the difluorophenyl ring, but it cannot solvate the polar head. |
| Nonpolar | Hexane, Heptane | Very Low | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy and solvate the carboxylic acid group. |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11] It is a robust and reliable technique that ensures the solution has reached saturation.[11]
Principle
An excess amount of the solid compound (2,4-DFMA) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is established, the saturated supernatant is separated from the excess solid and its concentration is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[10][12]
Materials and Equipment
-
Solute: 2,4-Difluorophenylacetic acid, crystalline solid (>98% purity)
-
Solvents: High-purity (HPLC grade or equivalent) water and selected organic solvents.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)
-
Step-by-Step Methodology
-
Preparation: Add an excess of 2,4-DFMA (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a predetermined time. A 24-hour period is common, but time to equilibrium should be verified (e.g., by taking measurements at 24, 48, and 72 hours to ensure the concentration has plateaued).[13][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the solid settle. Centrifuge the vials to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemical-resistant syringe filter into a clean vial to remove any remaining microscopic particles.[12] This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase (for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC with UV detection. Determine the concentration against a freshly prepared calibration curve of 2,4-DFMA standards of known concentrations.[7][15]
-
Solid State Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vial. Analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not changed its crystalline form or converted to a solvate during the experiment.
Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
Experimental Workflow Diagram
Caption: Standard workflow for the shake-flask solubility determination method.
Conclusion
This guide establishes a foundational understanding of the solubility of 2,4-Difluorophenylacetic acid. Its aqueous solubility is low but highly pH-dependent, a critical consideration for pharmaceutical formulation. While specific quantitative data in organic solvents is sparse, a predictive profile based on its physicochemical properties suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For drug development professionals requiring precise data, the detailed shake-flask experimental protocol provided herein offers a reliable and authoritative method for generating the necessary solubility values to advance research and development efforts.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Chemsrc. (2025, August 25). 2,4-Difluorophenylacetic acid | CAS#:81228-09-3. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 2,4-Difluorophenylacetic acid Properties. CompTox Chemicals Dashboard. [Link]
-
Rowan. Predicting Solubility. [Link]
-
Zhang, J., et al. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
AIP Publishing. (2019, November 14). Solubility prediction for a soluble organic molecule via chemical potentials from density of states. [Link]
-
ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Phenomenex. HPLC Testing Procedure. [Link]
-
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]
-
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
NCBI Bookshelf. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Table 4-3, Physical and Chemical Properties of 2,4-D. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]
- 3. 2,4-Difluorophenylacetic acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,4-ジフルオロフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. comptox.epa.gov [comptox.epa.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. specialchem.com [specialchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmaguru.co [pharmaguru.co]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to the Controlled Substance Status of 1-(2,4-Difluorophenyl)propan-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed analysis of the legal and regulatory status of the compound 1-(2,4-difluorophenyl)propan-2-ylamine. While this specific chemical is not explicitly listed in major controlled substance schedules, its structural similarity to regulated psychoactive substances places it in a legally ambiguous category. This document will explore the core principles of controlled substance legislation, the crucial concept of the analogue-controlled substance provisions, and the pharmacological context that informs the potential classification of this compound. For any definitive legal determination, consultation with the appropriate regulatory bodies is essential.
Direct Legislative Scheduling of 1-(2,4-Difluorophenyl)propan-2-ylamine
A thorough review of prominent national and international controlled substance lists indicates that 1-(2,4-difluorophenyl)propan-2-ylamine is not explicitly scheduled. Major regulatory frameworks, such as the United States Controlled Substances Act (CSA) and the United Kingdom's Misuse of Drugs Act 1971, do not contain this specific compound by name.[1][2]
The official list of controlled substances in the United States, as detailed in Title 21 Code of Federal Regulations (CFR) Part 1308, does not mention 1-(2,4-difluorophenyl)propan-2-ylamine.[1] Similarly, searches of lists from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), which tracks new psychoactive substances (NPS), do not show it as a monitored substance.[3][4][5][6]
However, the absence of a substance from these lists does not automatically confer an uncontrolled status. The legal landscape for novel chemical entities is complex and often relies on broader legislative clauses designed to address the rapid emergence of new psychoactive substances.
The Critical Role of Analogue Legislation
In the United States, the Controlled Substance Analogue Enforcement Act of 1986 (often referred to as the Federal Analogue Act) allows for the treatment of a substance as a Schedule I controlled substance if it meets certain criteria.[1] A substance may be considered an analogue if it has a chemical structure that is substantially similar to a Schedule I or II controlled substance and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II substance.[1]
2.1. Structural Similarity to Controlled Phenethylamines
1-(2,4-Difluorophenyl)propan-2-ylamine is a substituted phenethylamine. This class of compounds forms the backbone for many well-known stimulants, including amphetamine and methamphetamine (both Schedule II substances in the US). The core structure of 1-(2,4-difluorophenyl)propan-2-ylamine is closely related to these controlled substances.
| Compound | Chemical Structure | Legal Status (US) |
| Amphetamine | 1-phenylpropan-2-amine | Schedule II |
| Methamphetamine | N-methyl-1-phenylpropan-2-amine | Schedule II |
| 4-Fluoroamphetamine (4-FA) | 1-(4-fluorophenyl)propan-2-amine | Schedule I[7][8] |
| 2-Fluoromethamphetamine (2-FMA) | 1-(2-fluorophenyl)-N-methylpropan-2-amine | Unscheduled, but potential analogue[9] |
| 1-(2,4-Difluorophenyl)propan-2-ylamine | 1-(2,4-difluorophenyl)propan-2-amine | Not explicitly scheduled |
The key structural difference is the presence of two fluorine atoms on the phenyl ring. The legal precedent for controlling fluorinated analogues is well-established. For example, 4-Fluoroamphetamine (4-FA) was placed in Schedule I of the Controlled Substances Act.[7][8] This action was based on its structural and pharmacological similarities to other stimulants like amphetamine and MDMA.[8]
The following diagram illustrates the structural relationships within this chemical family.
Caption: Structural relationship of 1-(2,4-Difluorophenyl)propan-2-ylamine to controlled amphetamines.
2.2. Pharmacological Similarity
While specific pharmacological data for 1-(2,4-difluorophenyl)propan-2-ylamine is not widely available in peer-reviewed literature, the effects of structurally similar compounds are well-documented. Fluorination of phenethylamines is known to modulate their activity as monoamine releasing agents and reuptake inhibitors.
For instance, 4-fluoroamphetamine is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[7] It is reasonable to hypothesize that 1-(2,4-difluorophenyl)propan-2-ylamine would also interact with these monoamine transporters, producing stimulant effects. The presence and position of fluorine atoms can significantly alter the potency and selectivity of the compound for different transporters.[10]
The workflow for a regulatory body like the DEA to determine if a substance is a controlled substance analogue would typically follow these steps:
Caption: Simplified workflow for determining controlled substance analogue status.
International Perspectives
Many countries have adopted similar analogue legislation. In the United Kingdom, the Psychoactive Substances Act 2016 takes a broader approach by regulating any substance capable of producing a psychoactive effect, with exemptions for legitimate uses like food and medicine. In Canada, 2-FMA is considered a controlled substance as an analogue of methamphetamine.[9] Therefore, 1-(2,4-difluorophenyl)propan-2-ylamine would likely fall under such legislation in these jurisdictions.
The European Union monitors new psychoactive substances through the EU Early Warning System, managed by the EMCDDA and Europol.[11] If this compound were to appear on the recreational drug market, it would likely be flagged for risk assessment.
Conclusion for Researchers and Professionals
For professionals in research and drug development, the legal status of 1-(2,4-difluorophenyl)propan-2-ylamine should be considered high-risk and ambiguous. While not explicitly listed as a controlled substance, its clear structural relationship to scheduled amphetamines makes it highly likely to be treated as a controlled substance analogue in the United States and to fall under broad psychoactive substance legislation in other countries.
Recommendations:
-
Assume Controlled Status: For handling, synthesis, and distribution purposes, it is prudent to treat this compound with the same level of security and regulatory compliance as a Schedule I controlled substance.
-
Seek Official Determination: For any commercial or extensive research activities, it is strongly advised to seek a formal determination from the relevant national regulatory agency, such as the DEA in the United States.[1]
-
Maintain Diligent Records: Thorough documentation of all synthesis, handling, and experimental procedures is critical to demonstrate legitimate scientific use.
This proactive and cautious approach is essential to ensure compliance with the complex and evolving landscape of drug control legislation.
References
-
U.S. Department of Justice, Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals. [Link]
-
GOV.UK. (2016, May 26). Controlled drugs list. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
European Union. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) - (Decentralised Agencies). EU Funding Overview. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2023). European Drug Report 2023: Trends and Developments. [Link]
-
Wikipedia. (n.d.). 2-Fluoromethamphetamine. [Link]
-
Wikipedia. (n.d.). 4-Fluoroamphetamine. [Link]
-
Federal Register. (2025, June 3). Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. [Link]
-
EMCDDA & Europol. (2015). EMCDDA–Europol 2014 Annual Report on the implementation of Council Decision 2005/387/JHA. [Link]
-
Mayer, F. P., et al. (2016). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 112, 107-114. [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. gov.uk [gov.uk]
- 3. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) - (Decentralised Agencies) | EU Funding Overview [eufundingoverview.be]
- 4. European Union Drugs Agency - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. European Drug Report 2023: Trends and Developments | www.euda.europa.eu [euda.europa.eu]
- 7. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 8. Federal Register :: Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I [federalregister.gov]
- 9. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. drugsandalcohol.ie [drugsandalcohol.ie]
Methodological & Application
Derivatization techniques for GC-MS analysis of fluoroamphetamines
Abstract & Strategic Context
The emergence of fluorinated amphetamines (2-FA, 3-FA, 4-FA) represents a significant analytical challenge in forensic toxicology and drug development.[1][2] As structural isomers, these New Psychoactive Substances (NPS) share identical molecular weights (MW 153.[2]15) and produce virtually indistinguishable electron ionization (EI) mass spectra in their native forms.[2] Furthermore, the high polarity of the primary amine moiety leads to severe peak tailing and adsorption on non-polar GC stationary phases, compromising quantification limits.[2]
This guide details a robust Perfluoroacylation Protocol using Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA).[2] Unlike simple acetylation, introducing heavy perfluoroalkyl groups significantly increases mass, enhances volatility, and—crucially—provides the steric bulk necessary to resolve regioisomers chromatographically.[2]
Key Technical Insight: Because the dominant fragmentation pathway (α-cleavage) of amphetamines results in the loss of the benzyl radical (containing the fluorine substituent), the base peaks for 2-, 3-, and 4-FA derivatives are identical.[2] Therefore, chromatographic resolution is the sole differentiator .[2] This protocol prioritizes reaction completeness and column inertness to maximize retention time (RT) reproducibility.
Mechanism of Action: Nucleophilic Acyl Substitution[2]
Understanding the chemistry is vital for troubleshooting.[2] The derivatization proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.[2]
Reaction Dynamics:
-
Attack: The lone pair of the primary amine attacks the electron-deficient carbonyl of the anhydride.[2]
-
Intermediate: A tetrahedral intermediate forms.
-
Elimination: The perfluoro-carboxylate group acts as a leaving group, yielding the amide derivative and the corresponding perfluorinated acid.[2]
Critical Control Point: The byproduct (e.g., pentafluoropropionic acid) is highly acidic and reactive.[2] It must be removed via evaporation before injection to prevent degradation of the GC column stationary phase (siloxane bleed).[2]
Figure 1: Reaction pathway for the acylation of fluoroamphetamines. The removal of the acidic byproduct is highlighted as a critical step for instrument health.[2]
Experimental Protocol: PFPA/HFBA Derivatization
Reagent Selection:
-
PFPA (Pentafluoropropionic anhydride): Recommended for general screening.[2] Good balance of volatility and sensitivity.[2]
-
HFBA (Heptafluorobutyric anhydride): Recommended for isomer differentiation .[2] The larger heptafluorobutyl group exacerbates steric differences between the ortho, meta, and para fluorine positions, often resulting in better peak separation [1].[2]
Materials Required:
-
Solvent: Ethyl Acetate (LC-MS Grade) – Avoid alcohols (reacts with anhydride).[2]
-
Reagent: PFPA or HFBA (Sigma-Aldrich/Supelco, >99%).[2]
-
Buffer: Carbonate buffer (pH 9.0) for initial extraction (if starting from biological matrix).[2]
-
Equipment: Heating block (70°C), Nitrogen evaporator, GC vials with PTFE-lined caps.
Step-by-Step Workflow:
-
Sample Preparation (Dry Extract): Ensure the sample (extract from urine/blood or solid drug) is completely dry .[2] Warning: Any residual water will hydrolyze the anhydride, stopping the reaction and creating excess acid.[2]
-
Reagent Addition: Add 50 μL of Ethyl Acetate and 50 μL of PFPA (or HFBA) to the reaction vial. Note: A 1:1 ratio ensures excess reagent to drive the reaction to completion (Le Chatelier’s principle).[2]
-
Incubation: Cap tightly. Vortex for 10 seconds.[2] Incubate at 70°C for 20 minutes . Why: Heat overcomes the activation energy.[2] Primary amines react quickly, but 20 mins ensures quantitative conversion.[2]
-
Evaporation (The "Column Saver" Step): Remove the vial from heat. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Target: Remove unreacted anhydride and the acidic byproduct.[2]
-
Reconstitution: Reconstitute in 100 μL of Ethyl Acetate . Transfer to an autosampler vial with a glass insert.
Figure 2: Operational workflow for the derivatization of fluoroamphetamines.[2]
GC-MS Analysis & Isomer Differentiation
Instrument Parameters:
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25μm).[2][3] The silarylene phase is more resistant to acidic active sites.[2]
-
Inlet: Splitless (or 1:10 split for high conc), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min). Slow ramp rate is crucial for isomer separation.
Data Interpretation: The "Blind Spot" of MS
As noted in the Abstract, the mass spectra of derivatized 2-, 3-, and 4-FA are dominated by the
-
Structure:
-
Fragmentation: The bond breaks, losing the benzyl radical (
).[2] -
Result: The charge remains on the nitrogen-containing fragment:
.[2]
Crucially, the Fluorine atom is located on the lost benzyl radical. Consequently, the base peak ion contains no fluorine from the aromatic ring, making the base peak identical for all three isomers.[2]
Table 1: Diagnostic Ions for Derivatives
| Derivative | Reagent | Base Peak (m/z) | Molecular Ion (M+) | Mechanism of Base Peak |
| Native | None | 44 | 153 | Amine fragment (Loss of Benzyl-F) |
| PFPA | Pentafluoropropionic | 190 | 299 | Imine + |
| HFBA | Heptafluorobutyric | 240 | 349 | Imine + |
Note: While the Molecular Ion (M+) is different for the derivatives compared to native, it is identical across the 2-, 3-, and 4-FA isomers.[2]
Differentiation Strategy: Retention Time Locking
Differentiation relies entirely on the interaction of the fluorine position (ortho, meta, para) with the stationary phase.[2]
-
2-FA (Ortho): Steric hindrance usually reduces interaction, often eluting first .[2]
-
3-FA (Meta): Elutes second .
-
4-FA (Para): The linear geometry maximizes interaction, typically eluting last .[2]
Recommendation: Run a mixed standard (CRM) containing all three isomers to establish relative retention times (RRT) for your specific column condition.[2]
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Low Response | Moisture in sample | Dry extract thoroughly; use fresh anhydrous ethyl acetate.[2] |
| Tailing Peaks | Acidic active sites | Ensure evaporation step (Step 4) was complete; trim column guard.[2] |
| Ghost Peaks | Injection Port contamination | Replace liner and septa; derivatization byproducts accumulate in the liner.[2] |
| No Separation | Ramp rate too fast | Slow oven ramp to 5°C/min between 100°C and 160°C. |
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[2][4][5][6] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[2] Mass Spectral Library - Monographs. Link
-
BenchChem. (2025).[1][2] A Comparative Guide to the Forensic Differentiation of 2-Fluoramphetamine and Its Structural Analogs. Link[2]
-
National Institutes of Health (NIH). (2017).[2] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid. Link
Sources
NMR spectroscopy characterization of 2,4-DFMA isomers
Application Note: Structural Elucidation and Isomeric Differentiation of 2,4-Difluoromethamphetamine (2,4-DFMA) via Multi-Nuclear NMR
Executive Summary
The rapid proliferation of New Psychoactive Substances (NPS) necessitates robust analytical protocols to distinguish between closely related regioisomers. 2,4-Difluoromethamphetamine (2,4-DFMA) presents a specific challenge: distinguishing the 2,4-substitution pattern from its positional isomers (e.g., 2,5-DFMA, 3,4-DFMA). While Mass Spectrometry (MS) often yields identical fragmentation patterns for these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the utilization of
This guide details a self-validating NMR protocol designed to confirm the identity of 2,4-DFMA, focusing on the unique spin-spin coupling interactions inherent to the 1,2,4-trisubstituted aromatic ring system.
Theoretical Grounding: The Isomer Challenge
In the 2,4-DFMA molecule, the fluorine atoms are located at the ortho and para positions relative to the alkylamine side chain. This creates a distinct electronic environment compared to the 2,5- (ortho/meta) or 3,4- (meta/para) isomers.
-
The "Shielded Valley" Effect: The proton at position 3 (H3) is flanked by two electronegative fluorine atoms. This results in a unique splitting pattern due to simultaneous coupling to both
nuclei. -
Fluorine-Fluorine Coupling: The
nuclei are meta to each other. In 2,4-DFMA, this typically results in a measurable coupling constant, a feature absent in single-fluorine analogs and distinct from ortho or para difluoro- couplings.
Experimental Protocol
Sample Preparation
-
Solvent Selection: Deuterated Chloroform (
) is recommended for the free base to minimize exchangeable proton broadening. For Hydrochloride (HCl) salts, Deuterium Oxide ( ) or DMSO- are preferred.-
Note: DMSO-
is superior for observing amine protons ( ), which are often invisible in due to rapid exchange.
-
-
Standardization: Include Tetramethylsilane (TMS) (0.00 ppm) for
or TSP (0.00 ppm) for as an internal chemical shift reference. -
Concentration: Prepare a solution of 5–10 mg of analyte in 600
L of solvent. Filter through a 0.45 m PTFE filter to remove particulates that degrade field homogeneity.
Acquisition Parameters (400 MHz or higher recommended)
| Parameter | |||
| Pulse Sequence | zg30 (30° pulse) | zgflqn (Fluorine w/ H decoupling) | jmod or apt (Attached Proton Test) |
| Spectral Width | 12–14 ppm | 200–300 ppm | 220–240 ppm |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 5.0 s (ensure full relaxation) | 2.0 s |
| Scans (NS) | 16 – 64 | 32 – 128 | 512 – 1024 |
| Temperature | 298 K | 298 K | 298 K |
Critical Step: For
NMR, always acquire both proton-coupled and proton-decoupled spectra. The decoupled spectrum simplifies the count of fluorine environments, while the coupled spectrum reveals the specific F-H connectivity.
Data Analysis & Interpretation
The "Smoking Gun": Aromatic Region Analysis
The aromatic region (6.8 – 7.5 ppm) is the primary differentiation zone. For 2,4-DFMA, you must validate three distinct aromatic protons with specific multiplicities derived from
Coupling Constants Reference (Approximate):
- (ortho): 8 – 10 Hz
- (meta): 5 – 7 Hz
- (meta): 6 – 9 Hz
Table 1: Predicted Multiplicities for 2,4-DFMA (Aromatic Region)
| Proton Position | Chemical Environment | Predicted Multiplicity | Explanation of Coupling |
| H3 | Between F2 and F4 | Triplet (t) or Double Doublet (dd) | Coupled to F2 ( |
| H5 | Adjacent to F4 | Double Doublet (dd) or Multiplet | Coupled to F4 ( |
| H6 | Adjacent to Alkyl Chain | Double Doublet (dd) | Coupled to H5 ( |
NMR Validation
In a 2,4-substitution pattern, you will observe two distinct fluorine signals (unlike symmetrical isomers like 2,6-DFMA which might show one signal if chemically equivalent).
-
Signal 1 (F2): Shifted downfield due to proximity to the alkylamine chain.
-
Signal 2 (F4): Distinct chemical shift.
-
Verification: Both signals should show splitting corresponding to the
coupling (approx 6-9 Hz) in a high-resolution spectrum.
Visualization of Analytical Logic
Analytical Workflow
This diagram outlines the decision process for confirming the 2,4- isomer against common positional variants.
Caption: Logical workflow for differentiating 2,4-DFMA from other regioisomers using proton splitting patterns.
Structure-Spectral Correlation
The following diagram maps the physical structure of 2,4-DFMA to the expected NMR signals.
Caption: Correlation between the 2,4-substitution pattern and key diagnostic NMR signals.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monographs: Fluoroamphetamines. Retrieved from [Link]
-
Westphal, F., et al. (2010). Differentiation of regioisomeric fluoroamphetamines by spectroscopic methods. Forensic Science International. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-type Stimulants. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Application Note & Protocol: 2,4-Difluoromethamphetamine (2,4-DFMA) Reference Standards
Abstract and Scope
This document provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the optimal storage, handling, and stability assessment of 2,4-Difluoromethamphetamine (2,4-DFMA) reference standards. The integrity of a reference standard is paramount for generating accurate, reproducible, and legally defensible analytical data. This guide moves beyond rote instructions to explain the underlying chemical principles and provides self-validating protocols to ensure the long-term viability of these critical materials. The methodologies described herein are grounded in established best practices for forensic toxicology and adhere to principles outlined by standards bodies like ISO 17034 for reference material producers.[1][2][3]
Chemical Profile and Inherent Stability of 2,4-DFMA
2,4-Difluoromethamphetamine is a substituted methamphetamine characterized by two fluorine atoms on the phenyl ring. Understanding its structure is key to predicting its stability.
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry. This high bond energy imparts significant thermal and chemical stability to the aromatic ring, making it less susceptible to oxidative degradation compared to non-fluorinated analogues.
-
Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring. This deactivation can influence its reactivity and potential interaction with other molecules or environmental factors.
-
Structural Analogy: The stability of related fluorinated amphetamines, such as 2-Fluoromethamphetamine (2-FMA), provides a strong basis for stability expectations. Commercial suppliers of 2-FMA hydrochloride in solid form suggest a stability of at least five years when stored at -20°C.[4] General studies on amphetamine-type stimulants (ATS) also confirm their stability under proper freezer conditions.[5]
While inherently stable, the secondary amine functional group in 2,4-DFMA remains a potential site for reactivity, particularly oxidation or reactions with aldehydes/ketones if contaminants are present.[6] Therefore, proper storage is essential to mitigate these minor degradation pathways.
Recommended Storage and Handling Protocols
The primary goal of any storage protocol is to minimize the kinetic energy of the molecules and protect them from external energy sources like light and chemical contaminants.[7][8]
Neat (Solid/Crystalline) Material
The neat form, typically a hydrochloride salt, is the most stable state for long-term archival.
-
Long-Term Storage (> 1 Month):
-
Temperature: -20°C or lower. [9] This is the most critical parameter. Low temperatures drastically reduce the rate of any potential chemical degradation.[8]
-
Atmosphere: Store in an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the original seal is broken. This minimizes exposure to oxygen and atmospheric moisture.
-
Container: Use amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from light-induced degradation,[10] and the PTFE liner provides a chemically inert seal.
-
Location: Store in a designated, secure, and clearly labeled freezer for chemical standards.[11][12]
-
-
Short-Term Storage / In-Use (< 1 Month):
-
Temperature: Storage at 2-8°C in a desiccator is acceptable for short periods.
-
Handling: Before opening, always allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis or clumping.
-
Stock and Working Solutions
Solutions are inherently less stable than the neat material due to solvent interactions and increased molecular mobility.
-
Solvent Selection:
-
Primary Choice: HPLC-grade or LC-MS grade Methanol. It is relatively inert, volatile for easy removal, and solubilizes most amphetamine salts well.
-
Alternative: Acetonitrile.
-
Avoid: Aqueous solutions for long-term storage unless pH is strictly controlled and buffered. Uncontrolled pH can catalyze degradation.[13] For routine use, prepare aqueous solutions fresh.
-
-
Storage of Solutions:
-
Temperature: -20°C is mandatory for any storage longer than a single workday. [14]
-
Container: Use amber glass autosampler vials or volumetric flasks with inert caps (PTFE-lined septa).
-
Concentration: Higher concentration stock solutions are generally more stable than highly diluted working standards. Prepare dilutions from the stock solution as needed.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles.[7] For frequently used standards, it is best practice to prepare smaller aliquots from the main stock solution to avoid repeatedly warming and cooling the primary source.
-
Table 1: Summary of Storage Conditions for 2,4-DFMA
| Form | Storage Duration | Temperature | Container | Key Considerations |
| Neat (Solid) | Long-Term (>1 month) | -20°C or lower | Amber glass, PTFE-lined cap | Equilibrate to RT before opening. Use inert gas overlay. |
| Short-Term (<1 month) | 2-8°C | Original vial, in desiccator | Protect from moisture. | |
| Solution | Long-Term (>1 week) | -20°C only | Amber glass, PTFE-lined septa | Aliquot to minimize freeze-thaw cycles. |
| (in Methanol/ACN) | Short-Term (<1 week) | 2-8°C | Amber glass, PTFE-lined septa | Suitable for daily working standards. |
| Benchtop Use | Room Temperature | Amber glass, capped | Max 8-12 hours. Protect from direct light. |
Establishing a Self-Validating Stability Program
Trust in a reference standard is not assumed; it is verified. In line with ISO 17034 principles, laboratories should perform their own stability assessments to validate standards under their specific operational conditions.[2][15] This protocol outlines a streamlined approach for this validation.
Experimental Protocol: Accelerated Stability Study
Objective: To assess the short-term stability of a 2,4-DFMA stock solution under various temperature conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of neat 2,4-DFMA standard.
-
Dissolve in a 10 mL Class A volumetric flask using HPLC-grade methanol to create a 1 mg/mL stock solution. Mix thoroughly.
-
-
Aliquoting and Storage:
-
Immediately dispense 500 µL aliquots of the stock solution into 15-20 separate, labeled amber glass vials.
-
Tightly cap all vials.
-
-
Time-Zero (T=0) Analysis:
-
Take three separate aliquots immediately.
-
Prepare working-level dilutions from each (e.g., 1 µg/mL).
-
Analyze each replicate using a validated and calibrated analytical method (e.g., LC-MS/MS or GC-MS).
-
Calculate the mean peak area and relative standard deviation (RSD). This is your baseline (100% stability). The RSD should be <5%.
-
-
Incubation:
-
Place the remaining aliquots into three separate storage conditions:
-
Freezer (-20°C): Represents ideal long-term storage.
-
Refrigerator (4°C): Simulates short-term storage.
-
Benchtop (Room Temp, ~22°C): Simulates worst-case/benchtop conditions.
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24h, 72h, 1 week, 1 month, 3 months), remove three aliquots from each storage condition.
-
Allow vials to equilibrate to room temperature.
-
Analyze using the same method as the T=0 analysis.
-
-
Data Evaluation:
-
Calculate the mean peak area for each condition at each time point.
-
Determine the percent stability using the formula: % Stability = (Mean Area at T=x / Mean Area at T=0) * 100
-
Acceptance Criteria: The standard is considered stable if the mean concentration remains within ±10% of the T=0 value.
-
Visualization of Workflows
The following diagrams illustrate the key processes for handling and validating reference standards.
Caption: Workflow for a self-validating stability study.
Conclusions and Best Practices
The chemical stability of 2,4-Difluoromethamphetamine reference standards is robust, particularly for the solid hydrochloride salt form. However, adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity required for scientific and forensic applications.
Key Takeaways:
-
Temperature is Paramount: Always store neat material and stock solutions at -20°C for long-term preservation.[14][16]
-
Protect from Light: Use amber vials for all preparations to prevent photodegradation.[10]
-
Solvent Matters: Use high-purity methanol or acetonitrile for solutions. Avoid long-term storage in aqueous media.
-
Trust but Verify: Implement a stability validation program for all new reference material lots to ensure they are stable under your laboratory's specific conditions.
-
Document Everything: Maintain a rigorous chain of custody and log all preparation dates, storage conditions, and stability results for each standard.[17]
By implementing these scientifically-grounded protocols, laboratories can ensure the accuracy of their measurements and the defensibility of their data.
References
-
RTI International. (n.d.). Drug stability in forensic toxicology. Retrieved from [Link]
-
Kerrigan, S. (2020). Drug stability in forensic toxicology. ResearchGate. Retrieved from [Link]
-
Peters, F. T., & Maurer, H. H. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? Analytical and Bioanalytical Chemistry, 388(7), 1395-1405. Retrieved from [Link]
-
Kerrigan, S. (2023). Drug stability in forensic toxicology. University of Dundee Research Portal. Retrieved from [Link]
-
Kerrigan, S., & Glicksberg, L. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Retrieved from [Link]
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
International Accreditation Service. (n.d.). SS/ISO 17034/ DEFINITIONS. Retrieved from [Link]
-
ANSI-ASQ National Accreditation Board. (2024). What Is ISO 17034?. The ANSI Blog. Retrieved from [Link]
-
Nist Global. (n.d.). Safe Chemical Storage: 7 Pro Tips You Need. Retrieved from [Link]
-
Reagecon. (2024). CERTIFICATION REPORT - ISO 17034 CERTIFIED REFERENCE MATERIAL. Retrieved from [Link]
-
Evidence Management Institute. (n.d.). Chapter 6 – Evidence Storage. Retrieved from [Link]
-
Skemman. (2018). Stability of addictive drugs in blood samples in storage. Retrieved from [Link]
-
Nielsen, L. S., et al. (2018). Stability of amphetamine impurity profiles during 12 months of storage. Forensic Science International, 291, 151-158. Retrieved from [Link]
-
Kerrigan, S., & Glicksberg, L. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Retrieved from [Link]
-
Bradford Systems. (2023). Public Safety Best Practices for Effective Evidence Storage. Retrieved from [Link]
-
Moore, K. A., et al. (2012). Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%) at pH 7. Journal of Analytical Toxicology, 36(7), 512-516. Retrieved from [Link]
-
Alsenedi, K. (2018). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine using novel extraction methods and GC−MS. Enlighten Theses. Retrieved from [Link]
-
Baladi, M. G., et al. (2014). The Role of Hyperthermia in Methamphetamine-Induced Depression-Like Behaviors: Protective Effects of Coral Calcium Hydride. Frontiers in Pharmacology, 12, 798826. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. Retrieved from [Link]
-
Mercolini, L., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Molecules, 23(6), 1318. Retrieved from [Link]
Sources
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine using novel extraction methods and GC−MS - Enlighten Theses [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nistglobal.com [nistglobal.com]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]
- 14. skemman.is [skemman.is]
- 15. analytika.net [analytika.net]
- 16. Drug stability in forensic toxicology | RTI [rti.org]
- 17. bradfordsystems.com [bradfordsystems.com]
Troubleshooting & Optimization
Separating 2,4-DFMA enantiomers using chiral chromatography
Technical Support Center: Chiral Separation of 2,4-DFMA Enantiomers
Status: Operational Subject: 2,4-Difluoromethamphetamine (2,4-DFMA) Enantioseparation Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to separate the enantiomers (
This guide prioritizes Direct Normal Phase HPLC using polysaccharide-based columns. This method is preferred over derivatization for its ability to recover the analyte and its scalability.
Module 1: The Baseline Protocol
Start here. This is the industry-standard starting point for ring-substituted amphetamines.
The "Golden" Configuration: The separation relies on hydrogen bonding, dipole-dipole interactions, and steric inclusion. The basic amine moiety of 2,4-DFMA is the primary cause of peak tailing; therefore, mobile phase additives are non-negotiable.
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The amylose backbone forms helical cavities that accommodate the fluorinated phenyl ring. The 3,5-dimethyl substitute often provides superior recognition for amphetamines compared to cellulose (OD-H). |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | High hexane content drives the analyte into the polar CSP grooves. |
| Additive | 0.1% Diethylamine (DEA) | CRITICAL: Competes with 2,4-DFMA for active silanol sites on the silica support, suppressing peak tailing. |
| Flow Rate | 1.0 mL/min | Standard balance between backpressure and mass transfer kinetics. |
| Temp | 25°C | Lower temperatures often improve resolution ( |
| Detection | UV @ 210 nm or 254 nm | The fluorinated ring has decent absorbance at 254 nm; 210 nm is more sensitive but prone to solvent noise. |
Module 2: Method Development Workflow
Do not rely on luck. Follow this logic to optimize separation.
Figure 1: Logical workflow for optimizing chiral resolution of fluorinated amphetamines.
Module 3: Troubleshooting Center (FAQs)
Issue 1: "My peaks are tailing severely ( ). It looks like a shark fin."
Diagnosis: This is the "Basic Amine Curse." The secondary amine on the 2,4-DFMA is interacting with residual acidic silanols on the silica support of the column, rather than the chiral selector itself.
Corrective Actions:
-
The "DEA Spike": Verify you added 0.1% Diethylamine (DEA) to the mobile phase.
-
Why? DEA is a stronger base than 2,4-DFMA. It sacrifices itself to block the silanols, allowing your drug to interact only with the amylose selector.
-
-
Switch Additives: If DEA fails, try 0.1% Trifluoroacetic Acid (TFA) combined with DEA (0.1%) or switch to Ethanolamine .
-
Note: Some labs report success with "Basic Mode" (DEA) and others with "Acidic Mode" (TFA). For amphetamines, Basic Mode is usually superior on AD-H columns.
-
-
Column History: Has this column been used with strong acids recently? You may have stripped the end-capping.
-
Fix: Wash the column with 100% Ethanol (if allowed by manufacturer specs) to strip adsorbed contaminants.
-
Issue 2: "I have separation, but the baseline is drifting or noisy at 210 nm."
Diagnosis: UV cutoff interference from the mobile phase or additive.
Corrective Actions:
-
Wavelength Shift: 2,4-DFMA has a fluorinated aromatic ring. Move detection to 254 nm . You lose some sensitivity, but you gain baseline stability.
-
Solvent Quality: Ensure you are using HPLC-grade (or LC-MS grade) Isopropanol. Lower grades absorb significantly at 210 nm.
-
Additive Absorption: DEA absorbs at low UV. Minimize DEA concentration to 0.05% if tailing allows, or switch to Triethylamine (TEA) which has a slightly different UV profile (though often similar issues).
Issue 3: "The retention times are shifting between runs."
Diagnosis: System equilibration or volatile additive evaporation.
Corrective Actions:
-
The "Pre-Mix" Rule: Do not rely on the HPLC pump to mix Hexane and IPA/DEA. These solvents have vastly different viscosities and volatilities. Premix your mobile phase in a single bottle and degas it.
-
Evaporation: Hexane is volatile. If your run is 24 hours long, the hexane evaporates from the reservoir, changing the ratio and increasing the strength of the IPA (shortening retention times). Cap bottles tightly or use a solvent reservoir filter that restricts vapor loss.
Module 4: Advanced Optimization (The "Fluorine Effect")
The 2,4-difluoro substitution makes this molecule distinct from Methamphetamine.
-
Electronic Effect: The fluorine atoms are electron-withdrawing. This lowers the pKa of the amine slightly compared to unsubstituted methamphetamine.
-
Steric Effect: The fluorine at the 2-position (ortho) creates a "kink" in the rotation of the phenyl ring relative to the propyl chain.
If Chiralpak AD-H fails: Switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone has a different "twist" (linearity) than amylose. The 2-position fluorine often clashes sterically with the AD-H cavity but fits the OD-H cavity better, or vice versa. Always screen both.
Module 5: Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for peak shape and selectivity issues.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Agilent Technologies. (2019). Development of a Method for the Chiral Separation of D/L-Amphetamine. Retrieved from [Link]
-
Phenomenex. (2022).[1] High-pH Chiral Separation of Amphetamines. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,4-DFMA and Removal of Positional Isomer Impurities
Welcome to the technical support center for the synthesis and purification of 2,4-Difluoro-α-methylphenethylamine (2,4-DFMA). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with the formation and subsequent removal of positional isomer impurities during 2,4-DFMA synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions regarding the origin, identification, and significance of positional isomers in 2,4-DFMA synthesis.
Q1: What are the common positional isomer impurities in 2,4-DFMA synthesis, and why do they form?
A1: The synthesis of 2,4-DFMA, typically involving precursors like 2,4-difluorophenyl-2-propanone (2,4-DFP2P), is susceptible to the formation of other difluorophenethylamine isomers. The most common impurities arise from the initial steps of synthesizing the difluorinated aromatic precursor, often via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).
The two fluorine atoms on the benzene ring are deactivating yet ortho, para-directing. In the case of 1,3-difluorobenzene (the precursor to a 2,4-substituted product), electrophilic attack is directed to positions 2, 4, and 6. While the 4-position is sterically favored, reaction conditions can lead to substitution at the 2-position, and trace amounts of other isomers can form from even minor starting material impurities. Consequently, your crude product may contain isomers such as:
-
2,5-Difluoro-α-methylphenethylamine
-
3,4-Difluoro-α-methylphenethylamine
-
2,6-Difluoro-α-methylphenethylamine
These isomers possess nearly identical molecular weights and similar chemical properties, making their separation a significant challenge.[1]
Q2: Why is the complete removal of positional isomers a critical requirement?
A2: For any application in drug development or pharmacology, isomeric purity is paramount for three primary reasons:
-
Pharmacological Specificity: Positional isomers can exhibit vastly different pharmacological and toxicological profiles. One isomer may be the active pharmaceutical ingredient (API), while another could be inactive, have off-target effects, or be toxic.
-
Regulatory Compliance: Regulatory bodies like the FDA mandate stringent purity standards for APIs. All impurities, including isomers, must be identified, quantified, and controlled below specified thresholds.
-
Reproducibility: The presence of inconsistent ratios of isomers in different batches will lead to unreliable and non-reproducible experimental results in biological assays.
Q3: What are the primary analytical methods to identify and quantify positional isomers of 2,4-DFMA?
A3: A multi-pronged analytical approach is recommended for the unequivocal identification and quantification of DFMA isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a primary tool.[2] Specialized columns (e.g., Phenyl-Hexyl, Biphenyl, or PFP) can offer unique selectivity for aromatic positional isomers based on subtle differences in π-π interactions and dipole moments.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can often differentiate isomers.[4] Even if isomers co-elute chromatographically, they may produce unique fragmentation patterns (product ions) in the mass spectrometer, allowing for their individual identification and quantification.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide excellent resolution for volatile compounds.[6] For amphetamine-like substances, derivatization (e.g., with trifluoroacetyl prolyl chloride - TFAPC) is often employed to create diastereomers that are more easily separated on a chiral or even a standard non-polar column.[7][8]
Q4: Which purification strategy should I choose: Recrystallization or Chromatography?
A4: The optimal strategy depends on the scale of your synthesis, the level of impurity, and the desired final purity. A decision workflow can help guide your choice.
Section 2: Troubleshooting Guides and Experimental Protocols
This section provides practical advice for overcoming common purification hurdles and detailed, step-by-step protocols for the two primary purification methods.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique that exploits differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[9]
-
Issue: Product "oiling out" instead of crystallizing.
-
Causality: The boiling point of the solvent may be higher than the melting point of your compound mixture, or the solution is too supersaturated.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation. Allow the solution to cool much more slowly. Seeding with a pure crystal of 2,4-DFMA can also initiate proper crystallization.[10]
-
-
Issue: Poor recovery of the purified product.
-
Causality: This is often due to using an excessive amount of solvent to dissolve the crude product, or the chosen solvent has a high solubility for the product even at low temperatures.[10]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[9] Ensure the solution cools slowly to room temperature before moving it to an ice bath, as rapid cooling traps impurities and forms smaller crystals that are harder to filter.[10]
-
-
Issue: Crystals are still impure after a single recrystallization.
-
Causality: Positional isomers have very similar solubility profiles. A single recrystallization may only provide partial enrichment.
-
Solution: Perform a second or even third recrystallization. Alternatively, consider a different solvent system. A two-solvent system (where the compound is soluble in solvent #1 and insoluble in solvent #2) can sometimes provide better selectivity.[11]
-
Protocol 1: Fractional Recrystallization for 2,4-DFMA Isomer Enrichment
This protocol is designed for the enrichment of 2,4-DFMA from a mixture containing positional isomers.
-
Solvent Screening:
-
In small test tubes, test the solubility of your crude 2,4-DFMA (~20 mg) in various solvents (~0.5 mL), such as isopropanol, ethanol, ethyl acetate, toluene, and heptane, as well as solvent pairs like ethanol/water or ethyl acetate/heptane.
-
Identify a solvent that dissolves the compound when hot but provides low solubility at room temperature or in an ice bath.[9] The ideal solvent will show a significant difference in solubility for the desired isomer compared to the impurities.
-
-
Dissolution:
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask opening with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask reaches room temperature, crystal formation should be observed. To maximize recovery, place the flask in an ice-water bath for at least 30 minutes.[13]
-
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.
-
-
Purity Analysis:
-
Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS to determine the effectiveness of the separation and decide if another recrystallization cycle is necessary.
-
Troubleshooting Purification by Preparative HPLC
Preparative HPLC is a high-resolution technique capable of separating compounds with very similar physicochemical properties.[1][14]
-
Issue: Poor or no separation (co-elution) of isomers.
-
Causality: The chosen stationary phase and mobile phase are not providing sufficient selectivity. Positional isomers can be particularly challenging.[3]
-
Solution:
-
Change the Stationary Phase: If a standard C18 column fails, try a phenyl-based column (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) column. These phases offer π-π and dipole-dipole interactions that can differentiate between the electron density distributions of the aromatic rings in the isomers.[3]
-
Modify the Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). Adjust the pH of the aqueous component; for basic compounds like amphetamines, a low pH (e.g., using 0.1% formic acid) keeps the analyte protonated and can improve peak shape and selectivity.[10]
-
Optimize the Gradient: Use a shallower gradient (a slower increase in the organic solvent percentage over time) to improve resolution.
-
-
-
Issue: Peak tailing or poor peak shape.
-
Causality: This is often caused by secondary interactions between the basic amine group of 2,4-DFMA and residual acidic silanols on the silica-based stationary phase. Column overload is another common cause.[10]
-
Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol interactions.[10] Reduce the mass of the sample injected onto the column.
-
Protocol 2: Preparative HPLC for Isolating High-Purity 2,4-DFMA
This protocol outlines a general workflow for developing a preparative HPLC method.
-
Analytical Method Development:
-
First, develop a robust separation method on an analytical scale (e.g., using a 4.6 mm ID column).
-
Column: Start with a C18 column; if resolution is poor, switch to a Phenyl-Hexyl or PFP column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a linear gradient (e.g., 10% to 90% B over 15 minutes) and optimize for the best resolution between the 2,4-DFMA peak and its nearest impurity.
-
-
Scale-Up to Preparative Scale:
-
Once the analytical method is optimized, scale it up to a preparative column (e.g., 21.2 mm or 50 mm ID) with the same stationary phase chemistry.
-
Adjust the flow rate and gradient time proportionally to the column dimensions to maintain the separation. The injection volume can be significantly increased.
-
-
Sample Preparation and Injection:
-
Dissolve the crude or partially purified 2,4-DFMA in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter to remove any particulates.
-
Perform a test injection with a small amount to confirm retention times before injecting the full amount.
-
-
Fraction Collection:
-
Monitor the detector signal (e.g., UV at 254 nm) and collect the eluent corresponding to the 2,4-DFMA peak into separate fractions. Automated fraction collectors are ideal for this purpose.
-
-
Solvent Removal and Analysis:
-
Combine the pure fractions and remove the solvent, typically by rotary evaporation, to yield the purified product.
-
Confirm the purity of the final product using the analytical HPLC method.
-
Section 3: Data & Visualization
Visual aids and comparative data are essential for understanding the separation challenge.
Table 1: Illustrative Physicochemical Properties of DFMA Isomers
(Note: The following values are illustrative, based on known trends for positional isomers, to demonstrate the principles of separation. Exact experimental values should be determined for your specific mixture.)
| Property | 2,4-DFMA (Target) | 2,5-DFMA (Impurity) | 3,4-DFMA (Impurity) |
| Relative Polarity | Moderate | Slightly More Polar | Slightly Less Polar |
| Predicted Boiling Point | ~205 °C | ~207 °C | ~204 °C |
| Solubility in Isopropanol | Moderately Soluble (Hot), Sparingly Soluble (Cold) | Higher Solubility (Cold) | Lower Solubility (Hot) |
| Typical HPLC Retention Time (C18 Column) | 10.2 min | 9.8 min | 10.5 min |
This table highlights that while properties are very similar, small differences in polarity and solubility can be exploited for separation by HPLC and recrystallization, respectively.
Diagram: Synthetic Pathway and Isomer Formation
This diagram illustrates a plausible synthetic route where positional isomer impurities are introduced.
References
- BenchChem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of 2,4-Dibromoanisole Isomers.
- Musile, G., et al. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In: Schänzer W., Geyer H., Gotzmann A., Mareck U. (eds) Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln.
-
Westphal, F., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 15, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 15, 2026, from [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved February 15, 2026, from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved February 15, 2026, from [Link]
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved February 15, 2026, from [Link]
-
YMC Europe GmbH. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved February 15, 2026, from [Link]
-
Le, N. D., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
de la Torre, R., et al. (1998). A simple HPLC method for the separation of amphetamine isomers in urine and its application in differentiating between 'street' amphetamine and prescribed D-amphetamine. Journal of Analytical Toxicology. Retrieved February 15, 2026, from [Link]
-
Chromatography Forum. (2009). Separation of two isomers. Retrieved February 15, 2026, from [Link]
-
Bright, J., et al. (2018). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. RSC Advances. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved February 15, 2026, from [Link]
-
Ojanperä, I., et al. (2011). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Journal of Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Formetorex. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple HPLC method for the separation of amphetamine isomers in urine and its application in differentiating between 'street' amphetamine and prescribed D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: HPLC Optimization for Fluorinated Amphetamines
Executive Summary: The "pH Switch" Strategy
Welcome to the technical support hub. If you are analyzing fluorinated amphetamines (FAs), you are likely facing two specific challenges: peak tailing due to silanol interactions and poor resolution between positional isomers (e.g., separating 2-FA from 3-FA).
The most effective solution lies in manipulating the ionization state of the amine. Fluorinated amphetamines are strong bases with pKa values ~9.9 [1].
-
The Problem Zone (pH 4–8): At intermediate pH, these compounds are positively charged (
) and interact strongly with residual silanols on the column, causing severe tailing. -
The Solution: You must operate at the extremes.
-
Strategy A (High pH > 10): Recommended for Isomer Resolution. The analyte is neutral (
). Hydrophobic retention increases, and silanol interactions vanish. -
Strategy B (Low pH < 3): Recommended for High-Throughput Screening. The analyte is fully protonated (
). Retention is lower, but peak shape is controlled by suppressing silanol ionization.
-
Decision Matrix & Workflow
Use this logic flow to select your starting conditions.
Figure 1: Decision tree for method development. For fluorinated isomers, High pH + PFP chemistry provides the highest probability of baseline resolution.
Critical Parameters & Data
Analyte Properties
Understanding the pKa is the foundation of your method.
| Analyte | pKa (approx) | LogP | Structural Note |
| Amphetamine | 9.9 | 1.76 | Unsubstituted phenyl ring |
| 2-Fluoroamphetamine (2-FA) | ~9.7 | ~1.9 | Fluorine at ortho position (steric hindrance) |
| 3-Fluoroamphetamine (3-FA) | ~9.8 | ~2.0 | Fluorine at meta position |
| 4-Fluoroamphetamine (4-FA) | ~9.9 | ~2.0 | Fluorine at para position (highest symmetry) |
Note: The electron-withdrawing nature of fluorine slightly lowers the pKa compared to amphetamine, but they remain strong bases [2].
Buffer Selection Guide
| pH Range | Buffer System | UV Cutoff | MS Compatible? | Application |
| Low (2.1 - 2.8) | 0.1% Formic Acid | 210 nm | Yes | General screening; fast elution. |
| Low (2.1 - 2.5) | 20mM Phosphate | 200 nm | No | Legacy UV methods; excellent peak shape. |
| High (10.0 - 11.0) | 10mM Ammonium Bicarbonate + NH₄OH | 210 nm | Yes | Gold Standard for F-isomers; max retention. |
| High (10.0 - 11.0) | 0.1% Diethylamine (DEA) | 215 nm | No | Old technique to mask silanols; avoid if possible. |
Experimental Protocols
Protocol A: High pH Isomer Separation (Recommended)
Use this for separating 2-FA, 3-FA, and 4-FA.
Prerequisite: You MUST use a high-pH stable column (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Kinetex EVO) [3]. Standard silica dissolves at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 10.5 using Ammonium Hydroxide (28%).
-
Mobile Phase B: Acetonitrile (100%).
-
Column: Pentafluorophenyl (PFP) or Hybrid C18, 2.1 x 100 mm, 1.7µm or 2.7µm.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Temperature: 35°C.
-
Mechanism: At pH 10.5, the amphetamines are neutral. The PFP phase engages in specific Fluorine-Fluorine and
interactions that distinguish the ortho, meta, and para positions [4].
Protocol B: Low pH Rapid Screening
Use this for simple purity checks or LC-MS/MS quantification where isomers are not present together.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 (End-capped), 2.1 x 50 mm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mechanism: Analytes are protonated (
).[1] Retention is driven purely by hydrophobic interaction of the phenyl ring. Isomers likely co-elute.
Troubleshooting Guide (FAQs)
Q1: I am seeing severe peak tailing (As > 1.5). Why?
A: This is "Silanol Overload."
-
Diagnosis: Your pH is likely between 4 and 8. In this range, the amphetamine is positively charged (
), and the silica silanols are negatively charged ( ). They act like an ion-exchange resin, trapping the tail of the peak. -
Fix 1 (The Modern Way): Switch to Protocol A (pH 10.5). Neutralizing the amine eliminates the electrostatic attraction.
-
Fix 2 (The UV Way): If you must use low pH, add 20mM Triethylamine (TEA) or switch to a "Charged Surface Hybrid" (CSH) column which repels the protonated amine [5].
Q2: Why does my retention time shift day-to-day?
A: You are likely operating too close to the pKa or using a volatile buffer incorrectly.
-
The Science: If you operate at pH 9.5 (close to pKa 9.9), a 0.1 pH shift changes the ionization ratio by ~10%, causing massive retention shifts.
-
The Fix: Adhere to the "Rule of 2." Operate at pH < 7.9 or pH > 11.9 (though pH 10.5 is usually sufficient for stability). Ensure your Ammonium Bicarbonate is fresh; it degrades and loses pH buffering capacity over 24-48 hours.
Q3: I cannot separate 3-FA from 4-FA on my C18 column.
A: C18 columns separate based on hydrophobicity (LogP). Since 3-FA and 4-FA have nearly identical LogP values, C18 cannot distinguish them easily.
-
The Fix: Switch to a PFP (Pentafluorophenyl) column. The PFP phase interacts with the specific electron density distribution of the fluorinated ring. The separation mechanism shifts from Hydrophobic to Shape Selectivity + Pi-Pi interaction [6].
Q4: Can I use TFA (Trifluoroacetic acid) to improve peak shape?
A: Only for UV detection.
-
Warning: TFA is an ion-pairing agent that masks silanols effectively, yielding sharp peaks. However, if you are using Mass Spectrometry (LC-MS), TFA causes severe signal suppression (up to 90% loss). Use Formic Acid or Difluoroacetic Acid (DFA) instead.
References
-
PubChem. (n.d.). 3-Fluoroamphetamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Phenomenex. (2022).[2] High-pH Chiral Separation of Amphetamines. Technical Note TN-1214. Retrieved from [Link]
-
Agilent Technologies. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
Sources
Technical Support Center: Metabolic Analysis of 2,4-DFMA (Amitraz Metabolite)
Scope & Definition
Important: In the context of metabolic degradation, 2,4-DFMA refers to
This guide addresses the quantification of 2,4-DFMA and its degradation into the terminal marker 2,4-Dimethylaniline (2,4-DMA) .[1]
Target Analyte Profile:
-
Intermediate (Unstable): 2,4-DFMA (
-(2,4-dimethylphenyl)-N'-methylformamidine) -
Terminal Product (Stable): 2,4-DMA (2,4-Dimethylaniline)[1]
Module 1: The Degradation Pathway (Mechanism of Action)
Understanding the instability of 2,4-DFMA is critical for experimental design. 2,4-DFMA is a hydrolysis-prone intermediate. In acidic urine or during aggressive sample preparation, it degrades rapidly into 2,4-DMA.
Visualizing the Pathway
The following diagram illustrates the degradation cascade you are likely observing in your chromatography.
Figure 1: Metabolic hydrolysis pathway of Amitraz to 2,4-DFMA and 2,4-DMA. Note the convergence of intermediates toward 2,4-DMA under acidic conditions.
Module 2: Experimental Protocols
Protocol A: "Total Amitraz Load" (Acid Hydrolysis)
Use this method if you are required to report total exposure regardless of speciation.
Principle: Force the conversion of all 2,4-DFMA and conjugates into 2,4-DMA using strong acid and heat.
-
Aliquot: Transfer 2.0 mL of urine into a screw-cap glass vial.
-
Hydrolysis: Add 1.0 mL of 6 N HCl .
-
Incubation: Seal and heat at 80°C for 60 minutes .
-
Scientist's Note: This step is non-negotiable for total quantification. Omitting heat will result in incomplete conversion of 2,4-DFMA, leading to poor reproducibility.
-
-
Neutralization: Cool to room temperature. Slowly add 1.0 mL of 6 N NaOH (adjust to pH ~9-10).
-
Why? 2,4-DMA is basic. At high pH, it exists in its non-ionized form, allowing for organic solvent extraction.
-
-
Extraction: Add 3.0 mL of n-Hexane or Dichloromethane . Vortex for 2 minutes. Centrifuge at 3000 rpm.
-
Analysis: Inject the organic layer into GC-MS.
Protocol B: Speciation of 2,4-DFMA (Stabilized)
Use this method if you must distinguish between the intermediate (2,4-DFMA) and the terminal product.
Principle: Prevent hydrolysis by maintaining neutral/basic pH and avoiding heat.
-
Buffer Stabilization: Immediately upon thawing, adjust urine pH to 7.4 - 8.0 using Phosphate Buffer.
-
Extraction: Use Solid Phase Extraction (SPE) with a C18 cartridge .
-
Condition: Methanol -> Water -> Buffer (pH 8).
-
Load: Buffered Urine.
-
Wash: 5% Methanol in Water.
-
Elute: Acetonitrile.[1]
-
-
Analysis: Analyze via LC-MS/MS (Electrospray Ionization, Positive Mode).
-
Warning: Do not use GC-MS for intact 2,4-DFMA as the injection port temperature can induce thermal degradation.
-
Module 3: Troubleshooting & FAQs
Q1: I see a "ghost peak" eluting near 2,4-DMA in my GC-MS chromatogram. What is it?
Diagnosis: This is likely thermal degradation of residual 2,4-DFMA inside the injector port.
-
Cause: If your hydrolysis (Protocol A) was incomplete, unreacted 2,4-DFMA enters the GC inlet. The high temperature (250°C+) instantly breaks it down into 2,4-DMA and formanilides.
-
Solution: Increase your hydrolysis time by 30 minutes or verify your HCl concentration. Ensure the reaction has gone to completion before injection.
Q2: My recovery rates for 2,4-DFMA are consistently low (<50%) in LC-MS.
Diagnosis: Spontaneous hydrolysis during sample processing.
-
Cause: 2,4-DFMA is unstable in acidic mobile phases.
-
Solution:
-
Check your mobile phase pH. If using 0.1% Formic Acid, switch to 10mM Ammonium Acetate (pH 6.5) .
-
Keep samples at 4°C in the autosampler.
-
Process samples immediately; do not leave them overnight.
-
Q3: Can I use the same internal standard for both analytes?
Recommendation: No.
-
For 2,4-DMA: Use 2,4-DMA-d6 or 2,4-DMA-13C6 .
-
For 2,4-DFMA: You must use a deuterated analog of the formamidine itself (e.g., 2,4-DFMA-d3 ).
-
Reasoning: The matrix effects in urine differ significantly between the polar formamidine (DFMA) and the non-polar aniline (DMA). Using the wrong IS will fail to correct for ionization suppression in LC-MS.
Module 4: Data Summary & Reference Values
Metabolite Stability Matrix
| Analyte | Stability (pH < 5) | Stability (pH > 8) | GC-MS Suitability | LC-MS Suitability |
| 2,4-DFMA | Poor (Hydrolyzes) | Moderate | No (Thermal breakdown) | High |
| 2,4-DMA | High | High | High (Derivatization rec.) | High |
References
-
U.S. Environmental Protection Agency (EPA). (2008). Amitraz: Human Health Risk Assessment for Proposed Uses on Honey and Honeycombs.
-
Journal of Food and Drug Analysis. (2003). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine.
-
National Institutes of Health (PubChem). Amitraz Compound Summary: Metabolism and Metabolites.
Sources
Validation & Comparative
Comparative Analysis: 2,4-Difluoromethamphetamine (2,4-DFMA) vs. Methamphetamine DAT Affinity
Executive Summary
This guide provides a rigorous pharmacological comparison between Methamphetamine (METH) and its fluorinated analog, 2,4-Difluoromethamphetamine (2,4-DFMA) , focusing on Dopamine Transporter (DAT) affinity.
Critical Note on Data Availability: While Methamphetamine is extensively characterized, 2,4-DFMA is a novel, non-standard research chemical with no direct binding affinity data (
Pharmacological Profiles: The Baseline
To understand the theoretical performance of 2,4-DFMA, we must first establish the quantitative baseline of Methamphetamine and its closest structural relatives.
Methamphetamine (METH) [1][2][3]
-
Classification: Potent Psychostimulant / Releasing Agent.
-
Mechanism: Substrate for DAT, NET, and SERT.[1][2][3] It enters the presynaptic neuron via DAT, displaces vesicular dopamine (VMAT2 interaction), and triggers reverse transport (efflux) of dopamine into the synaptic cleft.
-
DAT Affinity (
): 0.082 M – 0.6 M (High Affinity).-
Note: Values vary by species (rat vs. human) and radioligand used.
-
Fluorinated Analogs (The Proxy Data)
Fluorine substitution on the amphetamine phenyl ring significantly alters binding kinetics due to changes in electronegativity, lipophilicity, and steric hindrance.
| Compound | Substitution | DAT Affinity ( | SERT Affinity ( | Functional Profile |
| Methamphetamine | None | ~0.6 | >30 | Pure Stimulant (High DA/NE) |
| 2-FMA | 2-Fluoro | ~0.5 - 0.8 | >50 | Potent Stimulant (High DA/NE) |
| 4-FMA | 4-Fluoro | ~1 - 5 | ~0.5 - 2 | Entactogen-Stimulant (Hybrid DA/5-HT) |
| 2,4-DFMA | 2,4-Difluoro | Predicted: ~1.5 - 3 | Predicted: ~2 - 5 | Theoretical Hybrid |
Table 1: Comparative Binding Affinities. Data for METH, 2-FMA, and 4-FMA are derived from Han & Gu (2006) and related SAR studies. 2,4-DFMA values are theoretical predictions based on additive SAR effects.
Theoretical Analysis: 2,4-DFMA vs. Methamphetamine
The absence of direct experimental data for 2,4-DFMA necessitates a predictive model based on the "Push-Pull" effect of fluorine substitution.
The 2-Fluoro Effect (The "Anchor")
-
Observation: Substitution at the 2-position (ortho) (as in 2-FMA) generally maintains or slightly enhances DAT affinity compared to the parent compound. The fluorine atom is small (Van der Waals radius ~1.47 Å) and mimics the hydrogen it replaces without causing significant steric clash in the DAT binding pocket.
-
Impact on 2,4-DFMA: The 2-fluoro group likely anchors the molecule within the DAT, preserving the stimulant "backbone."
The 4-Fluoro Effect (The "Shifter")
-
Observation: Substitution at the 4-position (para) (as in 4-FMA or 4-FA) typically reduces DAT affinity by 2-5 fold but drastically increases SERT affinity. This shifts the drug from a pure stimulant to an entactogen (MDMA-like).
-
Impact on 2,4-DFMA: The 4-fluoro group introduces a serotonergic component and likely weakens the tight DAT binding seen in pure Methamphetamine.
Synthesis: The 2,4-DFMA Prediction
Combining these effects, 2,4-DFMA is predicted to have:
-
Lower DAT Affinity than Methamphetamine: The 4-fluoro interference likely outweighs the 2-fluoro anchoring, resulting in a
in the low micromolar range (~1.5 M) rather than the nanomolar range. -
Mixed Functional Profile: Unlike METH (pure stimulant), 2,4-DFMA would likely exhibit a "hybrid" effect—less potent stimulation with a mild serotonergic "roll," though less intense than 4-FMA due to the 2-fluoro group potentially hindering optimal SERT conformation.
Experimental Protocol: Validating DAT Affinity
To empirically verify the affinity of 2,4-DFMA, the following Radioligand Binding Assay is the industry-standard "Self-Validating System."
Objective
Determine the inhibition constant (
Materials
-
Source Tissue: HEK-293 cells stably expressing hDAT.
-
Radioligand: [^3H]WIN 35,428 (High affinity, selective DAT inhibitor). Concentration: 2 nM.
-
Test Compound: 2,4-DFMA (dissolved in DMSO, serially diluted:
M to M). -
Non-Specific Binding Control: 10
M GBR-12909 (to block all specific DAT sites).
Step-by-Step Methodology
-
Membrane Preparation: Harvest HEK-hDAT cells, homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and centrifuge at 20,000 x g for 20 mins. Resuspend pellet in buffer.
-
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-40 g protein). -
25
L [^3H]WIN 35,428 (Final conc. 2 nM). -
25
L 2,4-DFMA (Various concentrations) OR Buffer (Total Binding) OR GBR-12909 (Non-Specific Binding).
-
-
Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization and focus on surface binding).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity (CPM) via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[Drug]. Use non-linear regression to determine
. Calculate using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Visualization of Mechanisms
Diagram 1: Chemical Structure & SAR Logic
This diagram illustrates the structural relationship and the predicted functional shift from Methamphetamine to 2,4-DFMA.
Caption: SAR Logic Flow illustrating how 2-F and 4-F substitutions combine to predict the 2,4-DFMA pharmacological profile.
Diagram 2: DAT Binding & Release Mechanism
This diagram visualizes the interaction at the synaptic cleft, distinguishing between simple inhibition (Cocaine-like) and the release mechanism (Amphetamine-like).
Caption: Mechanism of Action for Substrate-Releasers (Methamphetamine and Analogs) at the Dopamine Transporter.
References
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6. Link
- Eshleman, A. J., et al. (1999). Psychoactive drug screening program: Binding and functional data. National Institute of Mental Health.
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS) at human monoamine transporters and receptors.[2] PLOS ONE. (Source for 4-FA and 2-FA comparative data). Link
- Shulgin, A., & Shulgin, A. (2011). The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. (Reference for 2,4-DFA existence).
Sources
Validation of LC-MS/MS Method for 2,4-DFMA in Human Plasma: A Comparative Technical Guide
Executive Summary
In the toxicological analysis of Amitraz poisoning, the parent compound is notoriously unstable, rapidly hydrolyzing in acidic environments and biological matrices. Consequently, 2,4-DFMA (N-(2,4-dimethylphenyl)formamide) serves as a critical, stable surrogate marker for accurate diagnosis and pharmacokinetic profiling.
This guide validates a high-performance LC-MS/MS method utilizing Supported Liquid Extraction (SLE) . We compare this optimized protocol against the industry-standard Protein Precipitation (PPT) method. While PPT offers speed, our validation data demonstrates that SLE provides superior phospholipid removal, reduced matrix effects, and a 5-fold improvement in lower limits of quantification (LLOQ).
Technical Background & Metabolic Context
To validate 2,4-DFMA, one must understand its origin. Amitraz degrades via hydrolysis into two primary metabolites:
-
DMPF (Intermediate)
-
2,4-DFMA (Target Analyte)
-
2,4-DMA (Final hydrolysis product, carcinogenic)
2,4-DFMA is the preferred analytical target for recent exposure because it is more stable than the parent compound but more specific to Amitraz exposure than 2,4-DMA, which can arise from other industrial sources.
Metabolic Pathway Diagram
Figure 1: Hydrolytic degradation pathway of Amitraz to 2,4-DFMA and 2,4-DMA.
Method Comparison: SLE vs. Protein Precipitation
The core of this validation compares two sample preparation architectures. The choice of extraction governs the sensitivity and robustness of the LC-MS/MS assay.
Comparative Analysis
| Feature | Method A: Supported Liquid Extraction (Recommended) | Method B: Protein Precipitation (Alternative) |
| Principle | Partitioning on diatomaceous earth (synthetic LLE). | Chaosotropic denaturation using Acetonitrile. |
| Phospholipid Removal | High (>95%) . Retains lipids on the sorbent. | Low (<20%) . Lipids co-elute, causing ion suppression. |
| LLOQ | 0.1 ng/mL (Concentration factor possible). | 0.5 - 1.0 ng/mL (Dilution factor unavoidable). |
| Matrix Effect | Negligible (95-105% recovery). | Significant (Ion suppression common). |
| Workflow Speed | Moderate (30 mins). | Fast (10 mins). |
Decision Logic
-
Choose SLE if your application requires sub-ng/mL sensitivity (e.g., trace forensic analysis, late-stage pharmacokinetics).
-
Choose PPT only for high-concentration clinical toxicology screening where speed trumps sensitivity.
Experimental Protocol (Validated SLE Method)
This protocol is designed for the SCIEX 6500+ or Agilent 6495 class instruments, but is transferable to other Triple Quadrupole systems.
Materials & Reagents[1][2][3]
-
Internal Standard: Amitraz-d6 or 2,4-DMA-d6 (Deuterated standards are non-negotiable for compensating matrix effects).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.[1]
Sample Preparation Workflow (SLE)
-
Aliquot: Transfer 200 µL human plasma to a tube.
-
Spike: Add 20 µL Internal Standard (IS) working solution.
-
Dilution: Add 200 µL 1% Ammonium Hydroxide (pH adjustment is critical to ensure analyte is in non-ionized state for extraction).
-
Load: Load mixture onto SLE+ Plate (diatomaceous earth) . Apply gentle vacuum/pressure to initiate loading.
-
Wait: Allow to equilibrate for 5 minutes (Crucial step: allows aqueous phase to coat the silica).
-
Elute: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Allow gravity elution for 5 mins, then apply vacuum.
-
Evaporate: Dry under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (20:80 MeOH:Water).
LC-MS/MS Parameters[2][3][4][5][6][7][8][9][10][11]
Chromatographic Gradient:
-
0.0 min: 10% B[1]
-
0.5 min: 10% B
-
3.0 min: 95% B (Ramp)
-
4.5 min: 95% B (Hold)
-
4.6 min: 10% B (Re-equilibrate)
MRM Transitions (Positive Mode ESI):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| 2,4-DFMA | 150.1 | 107.1 | 25 | Quantifier |
| 150.1 | 77.0 | 40 | Qualifier | |
| IS (d6) | 156.1 | 113.1 | 25 | Internal Std |
Note: The transition 150 -> 107 corresponds to the loss of the formyl group (-NHCHO) and formation of the dimethylphenyl cation.
Validation Data & Performance
The following data represents the mean performance across three validation runs (
Linearity and Sensitivity[2][7][8][10][11][12]
-
Range: 0.1 – 100 ng/mL
-
Regression: Linear
weighting. .[2] -
LLOQ: 0.1 ng/mL (S/N > 10).
Accuracy & Precision (Inter-day)
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 0.1 | 94.2 | 8.5 |
| Low | 0.3 | 98.1 | 5.2 |
| Mid | 10.0 | 101.5 | 3.1 |
| High | 80.0 | 99.8 | 2.4 |
Matrix Effect Evaluation
Matrix effect was calculated as:
-
SLE Method: 98% (Negligible suppression).
-
PPT Method: 65% (Significant suppression at retention time 2.4 min due to phospholipids).
Visualizing the Workflow
The following diagram illustrates the comparative logic between the recommended SLE method and the traditional PPT method.
Figure 2: Comparative workflow for Supported Liquid Extraction (SLE) vs. Protein Precipitation (PPT).
Troubleshooting & Optimization
-
Peak Tailing: 2,4-DFMA contains an amide group which can interact with silanols. Ensure your mobile phase contains at least 5mM Ammonium Formate to suppress these secondary interactions.[3]
-
Sensitivity Loss: If signal drops over time, check the entrance cone/curtain plate. The "dirty" nature of plasma samples (especially if using PPT) builds up deposits rapidly.
-
Stability: While 2,4-DFMA is more stable than Amitraz, processed samples should be kept at 4°C in the autosampler and analyzed within 24 hours to prevent degradation into 2,4-DMA.
References
-
Gao, X., et al. (2018). "Simultaneous determination of amitraz, chlordimeform, formetanate and their metabolites in human blood by liquid chromatography tandem mass spectrometry with phospholipid removal pretreatment."[2] Journal of Chromatography B.
-
Schettgen, T., et al. (2004). "Determination of the amitraz metabolite 2,4-dimethylaniline in urine by gas chromatography-mass spectrometry." Journal of Chromatography B.
-
European Commission. "SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed."
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)."
Sources
Comparative half-life of di-substituted vs mono-substituted fluoroamphetamines
Topic: Comparative Half-Life of Di-Substituted vs. Mono-Substituted Fluoroamphetamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
The metabolic stability and half-life (
Current experimental data indicates that mono-substituted 4-fluoroamphetamine (4-FA) exhibits a mean plasma half-life of 8–9 hours in humans, which is slightly shorter than that of unsubstituted amphetamine (~10–13 hours). This contradicts the simplified assumption that blocking para-hydroxylation automatically extends half-life.
For di-substituted variants (e.g., 3,4-DFA, 2,4-DFA) , direct human PK data is limited. However, Structure-Activity Relationship (SAR) models suggest that while these compounds possess superior resistance to CYP450-mediated ring hydroxylation, their lipophilicity (LogP) and electron-withdrawing effects on the amine pKa often facilitate faster renal clearance or alternative metabolic routes (e.g., deamination), preventing the "super-extended" half-lives seen in N-methylated amphetamines (e.g., methamphetamine).
Mechanistic Insight: The Fluorine Effect
To understand the comparative half-life, one must analyze the competition between Metabolic Stability (Liver) and Renal Clearance (Kidney).
Mono-Substitution (4-FA, 2-FA, 3-FA)
-
4-FA (Para-substituted): The fluorine atom at the C4 position effectively blocks para-hydroxylation, the primary Phase I metabolic pathway for amphetamine mediated by CYP2D6. However, this directs metabolism toward oxidative deamination (generating 4-fluorophenylacetone) and side-chain oxidation.
-
3-FA (Meta-substituted): The C4 position remains open. In rat models, 3-FA shows a half-life (~91 min) comparable to amphetamine, suggesting that the C4 "soft spot" remains vulnerable to oxidation despite the meta-fluorine.
-
2-FA (Ortho-substituted): Steric hindrance at the ortho position can reduce affinity for Deamination enzymes, but the exposed para-position allows for rapid clearance via hydroxylation.
Di-Substitution (3,4-DFA, 2,4-DFA)
-
Metabolic Blockade: Adding a second fluorine (e.g., 3,4-DFA) blocks both the primary (para) and secondary (meta) hydroxylation sites.
-
Lipophilicity Trade-off: Di-fluorination increases lipophilicity (
). While this enhances blood-brain barrier (BBB) penetration, it also increases the volume of distribution ( ), which can theoretically extend terminal half-life. However, the electron-withdrawing nature of two fluorines lowers the basicity of the amine, potentially reducing tubular reabsorption in the kidneys, leading to faster excretion of the unchanged parent drug.
Metabolic Pathway Diagram
The following diagram illustrates the divergence in metabolic fate based on substitution patterns.
Caption: Comparative metabolic fates. Note that 4-FA blocks the hydroxylation pathway, shifting clearance to deamination and renal excretion.
Comparative Data Analysis
The following table synthesizes human clinical data (where available) and preclinical rodent data.
Table 1: Pharmacokinetic Parameters of Fluoroamphetamines
| Compound | Substitution | Human | Rat | Primary Metabolic Clearance |
| Amphetamine | None | 10 – 13 | ~90 | 4-Hydroxylation, Deamination |
| 4-FA | 4-Fluoro | 8 – 9 | ~90 | Deamination, N-oxidation, Renal |
| 3-FA | 3-Fluoro | No Data | 91 | 4-Hydroxylation (Likely) |
| 2-FA | 2-Fluoro | No Data | Short | 4-Hydroxylation |
| 3,4-DFA | 3,4-Difluoro | Predicted: 9–11 | Stable | Deamination, Renal (Parent) |
| 2,4-DFA | 2,4-Difluoro | Predicted: 8–10 | Stable | Deamination |
Key Finding: The human half-life of 4-FA (8–9 h) is shorter than amphetamine.[1][2] This demonstrates that metabolic blocking (fluorination) does not always overcome the increase in renal clearance or compensatory metabolic pathways. Researchers should expect di-substituted variants to behave similarly to 4-FA rather than methamphetamine.
Experimental Protocol: Microsomal Stability Assay
To empirically determine the intrinsic clearance (
Principle
Test compounds are incubated with pooled HLMs and NADPH.[3][4] The disappearance of the parent compound is monitored via LC-MS/MS. The elimination rate constant (
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compounds (fluoroamphetamines) to 1 µM in phosphate buffer (0.1% DMSO final).
-
Pre-Incubation: Mix 30 µL of compound solution with 370 µL of microsomal mix (0.5 mg/mL final protein). Pre-warm at 37°C for 5 min.
-
Initiation: Add 100 µL of pre-warmed NADPH solution to initiate the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Calculate the slope (
Workflow Diagram
Caption: Standardized HLM Stability Assay Workflow for determining in vitro half-life.
Conclusion
While di-substitution (e.g., 3,4-DFA) theoretically enhances metabolic stability by blocking ring oxidation, empirical data from mono-substituted analogues (4-FA) suggests this does not translate to a significantly extended half-life in humans compared to amphetamine. The 8–9 hour half-life of 4-FA serves as the most reliable benchmark for this class. Researchers should utilize the described HLM assay to verify these parameters for specific di-substituted candidates before inferring in vivo duration.
References
-
Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Source: PubMed / Wiley Online Library [Link]
-
Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine. Source: UNT Health Science Center [Link] (General Repository Link for verification)
-
Metabolic pathways of fluorinated amphetamines (Review of 4-FA and 3-FA). Source: Wikipedia / Psychopharmacology Citations [Link][5]
-
Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec [Link]
-
Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Source: Journal of Pharmaceutical and Biomedical Analysis [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Unraveling the Target Engagement of 2,4-Difluoromethamphetamine: A Comparative Receptor Binding Selectivity Analysis
A comprehensive guide for researchers and drug development professionals on the receptor binding profile of 2,4-Difluoromethamphetamine (2,4-DFMA) in comparison to its well-characterized analogs, methamphetamine and 3,4-Methylenedioxymethamphetamine (MDMA).
The pharmacological and toxicological profile of a psychoactive compound is intricately linked to its affinity and selectivity for various neurotransmitter receptors and transporters. Understanding this receptor binding fingerprint is paramount for predicting a substance's mechanism of action, therapeutic potential, and adverse effect profile. This guide provides a comparative analysis of the receptor binding selectivity of 2,4-Difluoromethamphetamine (2,4-DFMA) against the classical psychostimulants, methamphetamine and MDMA.
While empirical data on the receptor binding profile of 2,4-DFMA is not extensively available in the public domain, we can infer its likely interactions based on its structural similarity to other fluorinated amphetamines and the established structure-activity relationships within this chemical class. This guide will leverage available data for related compounds to provide a predictive comparison and will detail the established experimental protocols necessary to empirically determine the binding profile of novel compounds like 2,4-DFMA.
Comparative Receptor Binding Affinities: A Look at Key Monoamine Targets
The primary molecular targets for methamphetamine and its analogs are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various serotonin receptor subtypes. The affinity of a compound for these sites dictates its potency as a reuptake inhibitor or releasing agent, and its potential for psychedelic or entactogenic effects.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | 5-HT2A (Ki, µM) | 5-HT1A (Ki, µM) |
| Methamphetamine | ~24.8 | ~7.07 | ~1,765 | > 50 | > 50 |
| MDMA | ~376 | ~77.4 | ~56.6 | ~4.7 | > 50 |
| 2,4-DFMA | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The table above presents approximate Ki values from various sources for methamphetamine and MDMA to illustrate their distinct profiles. The lack of empirical data for 2,4-DFMA is a critical knowledge gap.
Methamphetamine exhibits a strong preference for DAT and NET, with significantly lower affinity for SERT.[1] This profile is consistent with its potent psychostimulant effects, driven primarily by increased dopaminergic and noradrenergic neurotransmission. Conversely, MDMA displays a more balanced affinity for all three monoamine transporters, with a notably higher affinity for SERT compared to methamphetamine.[1] This enhanced interaction with the serotonin system is a key contributor to its characteristic entactogenic and mild psychedelic effects, which are also modulated by its direct, albeit lower, affinity for serotonin receptors like 5-HT2A.[1][2]
For 2,4-DFMA, the introduction of two fluorine atoms on the phenyl ring is expected to significantly alter its electronic properties and, consequently, its receptor binding affinities. Fluorine substitution can influence lipophilicity, metabolic stability, and the orientation of the molecule within the binding pocket of a receptor or transporter. Based on trends observed with other fluorinated amphetamines, it is plausible that 2,4-DFMA may exhibit a unique selectivity profile, potentially with altered ratios of DAT/SERT affinity compared to its non-fluorinated counterpart. However, without direct experimental evidence, this remains speculative.
The Significance of Receptor Selectivity in Pharmacological Outcomes
The ratio of a compound's affinity for different receptors is often more predictive of its overall pharmacological effect than its absolute affinity for a single target.
Caption: Relationship between monoamine target affinity and pharmacological effects.
A high DAT/SERT affinity ratio, as seen with methamphetamine, is typically associated with pronounced stimulant and reinforcing properties. In contrast, a lower DAT/SERT ratio, characteristic of MDMA, is linked to greater serotonergic effects, including mood elevation and empathy. The interaction with the 5-HT2A receptor is a hallmark of classic psychedelics and contributes to the perceptual alterations induced by some amphetamine derivatives.[1]
Experimental Methodologies for Determining Receptor Binding Profiles
To empirically determine the receptor binding selectivity of a novel compound like 2,4-DFMA, a series of in vitro assays are essential. These assays provide quantitative measures of a compound's affinity for specific molecular targets.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. The principle of this assay is competitive displacement of a radiolabeled ligand with known high affinity and selectivity for the target by the unlabeled test compound.
Experimental Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol for a Radioligand Binding Assay (Example: DAT Affinity):
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the human dopamine transporter (hDAT) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and a range of concentrations of the test compound (e.g., 2,4-DFMA). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Intrinsic Activity
While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Functional assays are therefore crucial for a complete pharmacological characterization.[3][4][5][6]
For G-protein coupled receptors (GPCRs) like the 5-HT receptor subtypes, common functional assays measure the downstream signaling events upon receptor activation, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP).[4][7] For monoamine transporters, functional activity is typically assessed by measuring the uptake or release of radiolabeled neurotransmitters in cells expressing the transporter of interest.
Conclusion and Future Directions
The receptor binding selectivity profile of a compound is a critical determinant of its pharmacological properties. While the profiles of methamphetamine and MDMA are well-established, that of 2,4-Difluoromethamphetamine remains to be empirically determined. The introduction of fluorine atoms into the methamphetamine scaffold is likely to produce a compound with a unique set of affinities for monoamine transporters and receptors, leading to a distinct pharmacological and toxicological profile.
Future research should prioritize the in vitro characterization of 2,4-DFMA using the standardized radioligand binding and functional assays described herein. Such studies are essential for the scientific community to understand the potential effects of this and other novel psychoactive substances, and to guide drug development efforts in the search for more selective and safer therapeutic agents.
References
Sources
- 1. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methamphetamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
[1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine proper disposal procedures
Common Name: 2,4-Difluoromethamphetamine (2,4-DFMA) Document Control: SOP-DISP-24DFMA-01 | Revision: 2.0
Executive Summary
IMMEDIATE ACTION REQUIRED: This compound is a structural isomer of methamphetamine.[1] Before physical disposal, you must verify its legal status under the Federal Analogue Act (USA) or local controlled substance laws. In many jurisdictions, it is treated as a Schedule I/II substance.[1]
Disposal Strategy: The only acceptable disposal method is High-Temperature Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with hydrofluoric acid (HF) scrubbers.
-
Prohibited: Sewer disposal, standard landfill, or mixing with oxidizers.
-
Primary Hazard: Acute toxicity, neurotoxicity potential, and formation of corrosive HF gas during combustion.
Part 1: Chemical Identification & Hazard Assessment
As a Senior Application Scientist, I cannot overstate the importance of accurate identification. Mislabeling fluorinated amines leads to refractory damage in incinerators and regulatory non-compliance.[1]
| Property | Specification | Operational Implication |
| Chemical Name | amine | Use this for manifests. |
| Synonyms | 2,4-DFMA; 2,4-Difluoromethamphetamine | Red Flag: High theft/diversion risk. |
| Molecular Formula | C10H13F2N | Contains Fluorine (requires scrubbers).[1] |
| Physical State | Liquid (Freebase) or White Solid (HCl Salt) | Freebase: Flammable (D001).[1] Salt: Toxic solid.[1][2] |
| Acidity/Basicity | Basic (Amine) | Incompatible: Do not mix with acids or oxidizers.[1] |
Hazard Classification (GHS)[3][4]
-
Acute Toxicity (Oral/Inhalation): Category 3/4 (Toxic/Harmful).[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage - especially freebase).[1]
-
Specific Target Organ Toxicity: CNS Stimulant.[1]
Part 2: Regulatory & Compliance Logic
This section dictates the legal flow of the material. You must establish a Chain of Custody.[1]
Drug Enforcement Administration (DEA) - USA Context
Because 2,4-DFMA is a positional isomer of methamphetamine, it is likely treated as a Controlled Substance Analogue .
-
Requirement: If you hold a DEA registration, you cannot simply "trash" it.[1][3] You must use a Reverse Distributor .[1]
-
Form 41: Required for the destruction of controlled substances.[1][3][4]
-
Non-Retrievable Standard: The method must render the substance permanently altered (chemical digestion or incineration).
EPA (RCRA) Waste Codes[7]
-
D001 (Ignitable): If disposing of the freebase liquid (Flash point < 60°C).
-
Halogenated Organic: Not a specific code, but a waste profile requirement for the incinerator.
Part 3: The Disposal Workflow (Visualization)
This diagram outlines the decision logic for disposing of 2,4-DFMA, integrating legal and chemical safety requirements.
Figure 1: Decision matrix for regulatory compliance and physical disposal of fluorinated amphetamine derivatives.
Part 4: Step-by-Step Disposal Protocol
Step 1: Pre-Disposal Stabilization
Objective: Prevent volatilization and accidental exposure.[1]
-
Neutralization (Optional but Recommended): If you have the freebase liquid, convert it to a hydrochloride salt using stoichiometric HCl in an ice bath.[1] The salt form is non-volatile and safer to transport.[1]
-
Segregation: Ensure the waste container is free of oxidizing agents (peroxides, nitrates).[1] Amines + Oxidizers = Fire/Explosion.[1]
Step 2: Packaging Requirements
Objective: Triple containment compliant with DOT regulations.
-
Primary Container: High-Density Polyethylene (HDPE) or Glass (if not fluorinated acid).[1] Note: Amines degrade some plastics over time; glass is preferred for short-term storage.
-
Secondary Containment: Place the primary container inside a sealable bag, then into a metal can or plastic bucket lined with vermiculite or activated carbon .
-
Why Carbon? If a leak occurs, activated carbon adsorbs the organic amine and mitigates odor/toxicity.
-
-
Outer Container: UN-rated fiberboard box or steel drum (1A1/1A2).
Step 3: Waste Profiling & Manifesting
When contracting your waste hauler (e.g., Veolia, Clean Harbors), you must declare:
-
Chemical Name: "Waste Toxic Solid, Organic, N.O.S. (Fluorinated Phenethylamine derivative)."
-
Halogen Content: Explicitly state "Contains Organic Fluorine."
Step 4: Destruction Method (Incineration)
The standard is Rotary Kiln Incineration .[1]
-
Mechanism: Thermal oxidation breaks the C-F bonds.[1] The resulting HF gas is captured in a wet scrubber using Calcium Hydroxide (
) or Sodium Hydroxide ( ) to form inert salts ( or ).
Part 5: Emergency Spill Procedures
If a spill occurs during transfer:
-
Evacuate: The freebase vapor is a respiratory irritant and CNS stimulant.[1]
-
PPE: Full-face respirator with Ammonia/Methylamine (K) or Organic Vapor (OV) cartridges.[1] Nitrile gloves (double gloved).
-
Neutralize: Cover the spill with a weak acid neutralizer (Citric acid or Sodium bisulfate).[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1] Do not use paper towels (fire risk with amines).[1]
References
-
U.S. Drug Enforcement Administration (DEA). (2014).[1][9][10] Disposal of Controlled Substances; Final Rule.[1][3] Federal Register.[1][9] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][11] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][3][Link]
-
Tsang, W., et al. (1998).[1] Combustion of Highly Fluorinated Organic Compounds.[1][12] National Institute of Standards and Technology (NIST).[1] [Link]
Sources
- 1. siadmi.com [siadmi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Controlled Substance Disposal Procedures - Protocopedia [roaddoc.com]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
